Peptide T TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H56F3N9O18 |
|---|---|
Molecular Weight |
971.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
KECACQNLYDHUJS-ZBMRRKLOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of Peptide T: A Technical Guide to its Interaction with the CD4 Receptor and Beyond
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, has been a subject of scientific inquiry for its potential as an HIV entry inhibitor. Initially conceptualized as a direct antagonist of the CD4 receptor, the primary docking site for HIV-1, subsequent research has unveiled a more complex mechanism of action centered on the chemokine co-receptors, particularly CCR5. This technical guide provides an in-depth exploration of the biological function of Peptide T, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and signaling pathways. While the initial hypothesis of a high-affinity interaction with the CD4 receptor has not been substantiated by robust binding data, the role of Peptide T and its analogs, such as D-ala-peptide T-amide (DAPTA), as potent inhibitors of CCR5-tropic HIV-1 strains remains a significant area of investigation. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Peptide T's journey from a putative CD4 ligand to a modulator of chemokine receptor function.
Introduction: The Evolving Paradigm of Peptide T's Mechanism of Action
The discovery of Peptide T was rooted in the hypothesis that a small peptide segment of the viral envelope protein gp120 could mimic the virus's binding to the CD4 receptor and thereby competitively inhibit viral entry. This led to the initial characterization of Peptide T as a CD4 receptor ligand[1]. However, the affinity of this interaction has been difficult to quantify, with studies suggesting a remarkably low affinity of the broader CD4/pMHC class II protein interactions, raising questions about the physiological relevance of a direct, high-affinity binding of Peptide T to CD4 alone.
Over time, the scientific consensus has shifted. It is now understood that Peptide T's primary antiviral activity, particularly against macrophage-tropic (M-tropic) HIV-1 strains, is mediated through the chemokine receptor CCR5, which acts as a co-receptor for viral entry[2][3]. Peptide T and its more stable analog, DAPTA, have been shown to be potent inhibitors of R5 and dual-tropic (R5/X4) HIV-1 strains[2]. This guide will delve into the specifics of this CCR5-mediated mechanism, while also addressing the historical context of the CD4 receptor hypothesis.
Quantitative Analysis of Peptide T's Biological Activity
The antiviral potency of Peptide T and its analogs has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations for these peptides against different HIV-1 strains.
| Peptide/Analog | HIV-1 Strain | Assay Type | IC50 / Effective Concentration | Reference |
| D-ala-peptide T-amide (DAPTA) | gp120 Bal | gp120-CCR5 Binding Inhibition | 0.06 nM | |
| D-ala-peptide T-amide (DAPTA) | gp120 CM235 | gp120-CCR5 Binding Inhibition | 0.32 nM | |
| Peptide T | R5 and R5/X4 strains | Viral Inhibition | 10⁻¹² to 10⁻⁹ M (Peak Effect) | [2][3] |
Signaling Pathways and Molecular Interactions
The interaction of Peptide T with the CCR5 co-receptor interferes with the binding of the HIV-1 gp120 envelope protein, a critical step in viral entry. The proposed mechanism involves the blockade of the gp120-CCR5 interaction, which is essential for the conformational changes required for membrane fusion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of Peptide T.
Competitive Binding Assay for Peptide T and CCR5
This protocol is adapted from standard radioligand binding assays and is designed to determine the affinity of Peptide T for the CCR5 receptor.
Materials:
-
Membrane preparations from cells expressing CCR5 (e.g., CHO-CCR5 or CEM-NKR-CCR5 cells)
-
Radiolabeled Peptide T (e.g., [¹²⁵I]-Peptide T)
-
Unlabeled Peptide T
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of membrane preparation (containing 10-20 µg of protein), and 50 µL of unlabeled Peptide T at various concentrations (for competition curve) or buffer (for total binding).
-
Radioligand Addition: Add 50 µL of radiolabeled Peptide T at a constant concentration (typically at or below its Kd value). For non-specific binding control wells, add a high concentration of unlabeled Peptide T.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled Peptide T concentration and use non-linear regression to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
HIV-1 Entry Inhibition Assay using Luciferase Reporter Gene
This assay quantifies the ability of Peptide T to inhibit HIV-1 entry into target cells.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)
-
HIV-1 stocks (e.g., R5-tropic strains like BaL)
-
Peptide T
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Peptide T in cell culture medium.
-
Virus and Compound Incubation: In a separate plate, mix 50 µL of HIV-1 stock with 50 µL of the Peptide T dilutions and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-Peptide T mixture to each well.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: Remove the supernatant and add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the luciferase activity in the presence of Peptide T to the activity in the absence of the peptide (virus control). Determine the IC50 value from the dose-response curve.
Multinuclear Activation of Galactosidase Indicator (MAGI) Assay
This assay is another method to assess HIV-1 entry inhibition by detecting the expression of a reporter gene.
Materials:
-
MAGI-CCR5 cells (HeLa cells expressing CD4 and CCR5 with an integrated β-galactosidase gene under the control of the HIV-1 LTR)
-
HIV-1 stocks (R5-tropic)
-
Peptide T
-
Cell culture medium
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (e.g., 4 mM potassium ferrocyanide, 4 mM potassium ferricyanide, 2 mM MgCl₂, 0.4 mg/mL X-gal in PBS)
Procedure:
-
Cell Seeding: Seed MAGI-CCR5 cells in a 48-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Infection: Pre-incubate HIV-1 with serial dilutions of Peptide T for 1 hour at 37°C. Add the mixture to the cells and incubate for 2 hours.
-
Medium Change: Remove the virus-containing medium and add fresh culture medium.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Fixing and Staining: Wash the cells with PBS, fix them with the fixing solution for 5 minutes, and then stain with the staining solution overnight at 37°C.
-
Counting: Count the number of blue-stained cells (foci) in each well under a microscope.
-
Data Analysis: Calculate the percentage of inhibition by comparing the number of blue foci in the presence of Peptide T to the number in the virus control wells. Determine the IC50 value.
Logical Relationships and a Shift in Focus
The journey of Peptide T research illustrates a critical evolution in our understanding of HIV-1 entry. The initial, logical hypothesis of direct CD4 antagonism has been refined to a more nuanced model involving the CCR5 co-receptor.
Conclusion and Future Directions
Peptide T and its analogs represent an important class of early-generation HIV entry inhibitors. While the initial focus on the CD4 receptor as its primary target has been revised, the potent inhibition of CCR5-tropic HIV-1 strains highlights the significance of targeting viral co-receptors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field. Future research may focus on optimizing the pharmacokinetic properties of Peptide T-related compounds, exploring their potential in combination therapies, and further elucidating the precise molecular interactions with the CCR5 receptor to guide the development of next-generation entry inhibitors. The story of Peptide T serves as a valuable case study in drug discovery, demonstrating the importance of iterative experimental validation and the willingness to adapt mechanistic hypotheses in the face of evolving scientific evidence.
References
Peptide T: A Technical Guide to its Origins, Mechanism, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T is an octapeptide that was first identified in 1986 by researchers Candace Pert and Michael Ruff as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1) entry into host cells.[1] It is a synthetic peptide derived from a sequence within the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120.[2][3][4] This technical guide provides an in-depth overview of Peptide T, its amino acid sequence, its origin within the HIV-1 gp120 protein, its mechanism of action as a CCR5 antagonist, and detailed experimental protocols for its study.
Peptide T Sequence and Origin from HIV-1 gp120
Peptide T is an eight-amino-acid peptide with the following sequence:
H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH [5][6][7]
This sequence corresponds to amino acids 185-192 of the HIV-1 envelope glycoprotein gp160, the precursor to gp120 and gp41.[6] The designation "Peptide T" was given due to its high threonine content.[3][4][7] A modified, more protease-resistant analog, D-ala¹-peptide-T-amide (DAPTA), has been used in many studies and clinical trials.[1][3]
The discovery of Peptide T was based on the hypothesis that a region of the viral envelope protein gp120 would mimic a natural signaling peptide to bind to a host cell receptor.[3] This led to the identification of this specific octapeptide sequence within the V2 loop of gp120.
Mechanism of Action: CCR5 Antagonism and HIV-1 Entry Inhibition
Peptide T functions as a viral entry inhibitor by targeting the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2][3][4] R5-tropic viruses are the predominant strains found during the early and middle stages of HIV infection.[8]
The entry of HIV-1 into a target cell is a multi-step process. Initially, the viral envelope protein gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the cell.
Peptide T and its analog DAPTA act as antagonists at the CCR5 receptor.[3] They competitively inhibit the binding of the gp120-CD4 complex to CCR5, thereby blocking the final step required for the entry of R5-tropic HIV-1 strains.[8] It is important to note that Peptide T shows little to no inhibitory effect on HIV-1 strains that use the CXCR4 co-receptor (X4-tropic viruses).[2] This selectivity for R5-tropic strains explains some of the early inconsistencies in in vitro studies where lab-adapted, X4-tropic viral strains were used.[2][3]
Signaling Pathway
The binding of natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β) or the HIV-1 gp120 to CCR5 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR5 activation leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). This signaling cascade ultimately regulates cellular processes such as chemotaxis, inflammation, and calcium mobilization. By blocking the interaction of gp120 with CCR5, Peptide T prevents the initiation of these downstream signaling events that can contribute to viral pathogenesis.
Quantitative Data on Peptide T and its Analogs
The following tables summarize key quantitative data related to the activity of Peptide T and its analog, DAPTA.
Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA
| HIV-1 gp120 Strain | IC₅₀ (nM) | Reference |
| Bal | 0.06 | [8] |
| CM235 | 0.32 | [8] |
Table 2: Antiviral Activity of Peptide T and DAPTA
| Peptide | Assay | Cell Type | HIV-1 Strain | Inhibition | Concentration | Reference |
| Peptide T | Viral Replication | MDMs, microglia, primary CD4+ T cells | R5 and dual-tropic (R5/X4) | 60-99% | 10⁻¹² to 10⁻⁹ M | [2] |
| DAPTA | HIV-1 Replication | Monocytes/Macrophages | R5 strains | >90% | 10⁻⁹ M | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Peptide T.
gp120-CCR5 Binding Inhibition Assay
This assay is used to determine the ability of Peptide T to inhibit the binding of HIV-1 gp120 to the CCR5 co-receptor.
Materials:
-
Recombinant HIV-1 gp120 (R5-tropic strain, e.g., Bal)
-
Soluble CD4 (sCD4)
-
Cells expressing CCR5 (e.g., CCR5-transfected cell line or primary macrophages)
-
Peptide T or its analogs at various concentrations
-
Radiolabeled or fluorescently-labeled secondary antibody or ligand that detects gp120
-
Binding buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
-
Wash buffer (e.g., cold PBS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash CCR5-expressing cells. Resuspend the cells in binding buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
gp120-sCD4 Complex Formation: Pre-incubate recombinant gp120 with an equimolar concentration of sCD4 in binding buffer for 30-60 minutes at room temperature to allow for complex formation.
-
Inhibition Step: In a multi-well plate, add the CCR5-expressing cells. Then, add varying concentrations of Peptide T or a vehicle control.
-
Binding Step: Add the pre-formed gp120-sCD4 complex to the wells containing the cells and Peptide T.
-
Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature with gentle agitation.
-
Washing: Wash the cells 3-5 times with cold wash buffer to remove unbound gp120-sCD4 complex. This can be done by centrifugation and resuspension or by using a filter plate.
-
Detection:
-
If using radiolabeled gp120, measure the radioactivity of the cell pellet using a scintillation counter.
-
If using a labeled secondary antibody, incubate the cells with the antibody for 1 hour at 4°C, wash again, and then measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of gp120 binding against the concentration of Peptide T. Calculate the IC₅₀ value, which is the concentration of Peptide T that inhibits 50% of the specific binding of the gp120-sCD4 complex to the cells.
HIV-1 Entry/Infection Inhibition Assay
This assay measures the ability of Peptide T to prevent the entry and subsequent infection of target cells by R5-tropic HIV-1.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, primary CD4+ T cells, or macrophages)
-
R5-tropic HIV-1 virus stock
-
Peptide T or its analogs at various concentrations
-
Cell culture medium
-
Reagents for measuring viral infection (e.g., luciferase assay substrate for TZM-bl cells, p24 ELISA kit)
Procedure:
-
Cell Plating: Plate the target cells in a multi-well plate and allow them to adhere (if applicable).
-
Peptide Pre-incubation: Add varying concentrations of Peptide T or a vehicle control to the cells and incubate for 30-60 minutes at 37°C.
-
Viral Infection: Add a known amount of R5-tropic HIV-1 to the wells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for viral entry.
-
Washing and Culture: Remove the virus- and peptide-containing medium and wash the cells gently with fresh medium. Add fresh culture medium and continue to incubate for 48-72 hours.
-
Measurement of Infection:
-
For TZM-bl cells (which express luciferase upon HIV-1 Tat expression), lyse the cells and measure luciferase activity.
-
For primary cells, collect the culture supernatant and measure the amount of HIV-1 p24 antigen using an ELISA kit.
-
-
Data Analysis: Plot the percentage of inhibition of viral infection against the concentration of Peptide T. Calculate the IC₅₀ value.
Calcium Flux Assay
This assay is used to determine if Peptide T can block the intracellular calcium mobilization induced by CCR5 agonists, providing evidence of its antagonistic activity at the receptor.
Materials:
-
CCR5-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)
-
Loading buffer (e.g., HBSS with 20 mM HEPES)
-
CCR5 agonist (e.g., RANTES/CCL5 or MIP-1β/CCL4)
-
Peptide T or its analogs
-
Fluorescence plate reader with kinetic reading capabilities or a flow cytometer
Procedure:
-
Cell Loading: Incubate the CCR5-expressing cells with the calcium-sensitive fluorescent dye in loading buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Reading: Place the cell plate in the fluorescence reader or flow cytometer and record the baseline fluorescence for a short period.
-
Peptide Addition: Add Peptide T or a vehicle control to the wells and continue recording the fluorescence.
-
Agonist Stimulation: After a few minutes of incubation with Peptide T, add the CCR5 agonist (e.g., RANTES) to the wells while continuously recording the fluorescence.
-
Data Analysis: The binding of the CCR5 agonist will induce a rapid increase in intracellular calcium, which is detected as an increase in fluorescence. Analyze the kinetic data to determine if pre-incubation with Peptide T reduces or abolishes the calcium flux induced by the CCR5 agonist.
Conclusion
Peptide T remains a significant molecule in the history of HIV research. Its discovery highlighted the potential of targeting viral entry as a therapeutic strategy and paved the way for the development of other entry inhibitors. This technical guide provides a comprehensive overview of Peptide T, from its molecular origins to its mechanism of action and the experimental approaches used to study its function. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the fields of virology, immunology, and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profound anti-HIV-1 activity of DAPTA in monocytes/macrophages and inhibition of CCR5-mediated apoptosis in neuronal cells [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition of R5 HIV-1 infectivity by X4 V3-derived synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Artificial Peptide-Based Bifunctional HIV-1 Entry Inhibitor That Interferes with Viral Glycoprotein-41 Six-Helix Bundle Formation and Antagonizes CCR5 on the Host Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Octapeptide Structure of Peptide T
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the octapeptide, Peptide T, a molecule that has been a subject of interest in HIV research. We will delve into its core structure, its mechanism of action as a viral entry inhibitor, and the intricate signaling pathways it modulates. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Core Structure and Properties of Peptide T
Peptide T is a synthetic octapeptide, meaning it is a polymer composed of eight amino acid residues.[1] Its sequence was derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120.[2] The high threonine content in its sequence is the origin of its name.[3]
The primary amino acid sequence of Peptide T is:
Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT) [4][5]
A more stable analog, D-Ala1-Peptide T-amide (DAPTA), was developed for clinical studies. In DAPTA, the L-Alanine at the first position is replaced with its D-isomer, and the C-terminus is amidated to increase resistance to enzymatic degradation.[3]
Key Molecular Properties of Peptide T:
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | [4][5] |
| One-Letter Sequence | ASTTTNYT | [5] |
| Molecular Formula | C35H55N9O16 | [5] |
| Molecular Weight | 857.9 g/mol | [5] |
Mechanism of Action: A CCR5 Antagonist
Peptide T functions as an HIV entry inhibitor by targeting the C-C chemokine receptor type 5 (CCR5), a key co-receptor for macrophage-tropic (R5) strains of HIV-1.[6] Initially, it was thought to act on the CD4 receptor, but subsequent research clarified that its primary target is CCR5.[2] While it may have some interaction with CD4, the binding affinity is remarkably low.[6]
The binding of the HIV-1 envelope protein gp120 to the CD4 receptor on a target immune cell induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. The subsequent interaction between gp120 and the co-receptor is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.
Peptide T acts as a competitive antagonist at the CCR5 receptor.[7] It binds to CCR5 and blocks the interaction of the gp120-CD4 complex with the co-receptor, thereby preventing viral entry. This antagonistic action is specific to R5-tropic HIV strains, with little to no inhibitory effect on viruses that use the CXCR4 co-receptor.[6]
Signaling Pathway of Peptide T
As a CCR5 antagonist, Peptide T modulates the downstream signaling pathways typically activated by this G-protein coupled receptor (GPCR). CCR5 is known to couple to inhibitory G-proteins (Gαi). The binding of a natural chemokine agonist (like RANTES) to CCR5 activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
By blocking the binding of agonists to CCR5, Peptide T prevents this signaling cascade. Therefore, in the presence of a CCR5 agonist, Peptide T would lead to a relative increase in intracellular cAMP levels compared to the agonist-treated state.
Caption: Signaling pathway of Peptide T as a CCR5 antagonist.
Quantitative Data
The following table summarizes key quantitative data related to the activity of Peptide T and its analog, DAPTA.
| Parameter | Value | Description | Reference |
| DAPTA IC50 | 0.06 nM | Inhibition of gp120 (Bal strain) binding to CCR5 | |
| DAPTA IC50 | 0.32 nM | Inhibition of gp120 (CM235 strain) binding to CCR5 | |
| Peptide T Peak Inhibitory Concentration | 10⁻¹² to 10⁻⁹ M | Inhibition of R5 and dual-tropic HIV-1 replication in various cell types | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the structure and function of Peptide T.
Peptide Synthesis and Purification
Peptide T and its analogs are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesized peptides are then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Receptor Binding Assays
Objective: To determine the binding affinity of Peptide T for the CCR5 receptor.
Method: Competitive Radioligand Binding Assay
-
Cell Culture: A cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 or HEK293-CCR5) is cultured to a suitable density.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR5 receptors.
-
Binding Reaction: A constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ³H-RANTES) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Peptide T.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma or scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of Peptide T. The IC50 value (the concentration of Peptide T that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Chemotaxis Assays
Objective: To assess the ability of Peptide T to block CCR5-mediated cell migration.
Method: Transwell Migration Assay (Boyden Chamber)
-
Cell Preparation: A cell type that expresses CCR5 and is known to migrate in response to CCR5 ligands (e.g., human monocytes or a CCR5-transfected cell line) is used. The cells are washed and resuspended in a serum-free medium.
-
Assay Setup: A transwell insert with a porous membrane is placed into a well of a multi-well plate. The lower chamber is filled with a medium containing a CCR5 agonist (e.g., RANTES or MIP-1β) to create a chemoattractant gradient. Different concentrations of Peptide T are added to both the upper and lower chambers to test its inhibitory effect.
-
Cell Seeding: The prepared cells are added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period of time (typically a few hours) to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The migrated cells can then be quantified by eluting the stain and measuring its absorbance or by counting the cells under a microscope. Alternatively, migrated cells in the bottom well can be counted using a cell counter or flow cytometer.
-
Data Analysis: The number of migrated cells in the presence of Peptide T is compared to the number of migrated cells in the absence of the peptide (positive control) and in the absence of a chemoattractant (negative control).
Caption: Workflow for a transwell migration (chemotaxis) assay.
Signal Transduction Assays
Objective: To measure the effect of Peptide T on intracellular cAMP levels.
Method: cAMP Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Cell Culture and Stimulation: CCR5-expressing cells are cultured and then pre-treated with various concentrations of Peptide T for a short period. The cells are then stimulated with a CCR5 agonist (e.g., RANTES) to induce a decrease in cAMP levels. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement (ELISA): The cell lysate is added to a microplate pre-coated with a cAMP capture antibody. A known amount of HRP-conjugated cAMP is then added. The sample cAMP and the HRP-conjugated cAMP compete for binding to the capture antibody. After washing, a substrate for HRP is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.
-
cAMP Measurement (HTRF): The cell lysate is mixed with two conjugates: a cAMP antibody labeled with a donor fluorophore (e.g., europium cryptate) and a cAMP molecule labeled with an acceptor fluorophore (e.g., d2). In the absence of cAMP from the sample, the two conjugates are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). The cAMP from the sample competes with the labeled cAMP, disrupting the FRET signal. The HTRF signal is inversely proportional to the cAMP concentration.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the cell lysates is determined by interpolating from the standard curve. The effect of Peptide T on agonist-induced changes in cAMP levels is then calculated.
Caption: Workflow for a cAMP measurement assay.
Conclusion
Peptide T is a well-characterized octapeptide that acts as a specific antagonist of the HIV co-receptor CCR5. Its ability to block the entry of R5-tropic HIV strains has made it a valuable tool in virology and immunology research. Understanding its structure, mechanism of action, and the signaling pathways it modulates is crucial for researchers and drug development professionals working on novel anti-retroviral therapies. The experimental protocols outlined in this guide provide a framework for the further investigation of Peptide T and other CCR5-targeting molecules.
References
- 1. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Bitter Peptides in Lilium lancifolium Thunb.; Peptidomics, Computational Simulation and Cellular Functional Assays [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
Peptide T: A Technical Guide to a Pioneering HIV Entry Inhibitor Targeting the CCR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, represents one of the earliest and most specific viral entry inhibitors. Initially discovered in 1986, its mechanism of action was later elucidated as a potent antagonist of the C-C chemokine receptor 5 (CCR5), a primary co-receptor for macrophage-tropic (R5) strains of HIV-1. This technical guide provides a comprehensive overview of Peptide T, focusing on its molecular mechanism, quantitative efficacy, detailed experimental protocols for its characterization, and visualization of associated signaling pathways. The D-ala-peptide T-amide (DAPTA) analog, a more stable form of Peptide T, has been the subject of most clinical investigations.
Mechanism of Action: CCR5 Antagonism
Peptide T exerts its anti-HIV-1 activity by directly competing with the viral envelope protein gp120 for binding to the CCR5 co-receptor. This interaction is crucial for the entry of R5-tropic HIV-1 strains, which are predominant during the early and middle stages of infection and are heavily implicated in neuro-AIDS. By binding to CCR5, Peptide T allosterically inhibits the conformational changes in gp120 that are necessary for viral fusion and subsequent entry into the host cell. Studies have shown that Peptide T potently inhibits the binding of gp120 from R5 strains to CCR5, with little to no effect on X4-tropic viruses that utilize the CXCR4 co-receptor. This selectivity for R5-tropic strains explains the initial inconsistencies in in vitro antiviral effects, as early studies often used lab-adapted X4 viruses.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of Peptide T (and its analog DAPTA) in various assays and clinical settings.
Table 1: In Vitro Inhibition of HIV-1 by Peptide T/DAPTA
| HIV-1 Strain | Cell Type | Assay Type | IC50 / Inhibition | Citation |
| gp120 Bal | CCR5+ Cells | gp120 Binding | 0.06 nM (IC50) | |
| gp120 CM235 | CCR5+ Cells | gp120 Binding | 0.32 nM (IC50) | |
| R5 and R5/X4 strains | MDMs, microglia, CD4+ T cells | Viral Replication | 60-99% inhibition | |
| R5/X4 early passage isolates | Primary Cells | Viral Replication | Peak inhibition at 10⁻¹² to 10⁻⁹ M | |
| M-tropic gp120 | Monocytes | Chemotaxis | Potent suppression | |
| T-tropic gp120 | Monocytes | Chemotaxis | Less potent suppression |
Table 2: Clinical Trial Data for DAPTA
| Trial Focus | Patient Population | Dosage | Key Findings | Citation |
| HIV-associated cognitive impairment | HIV-positive with cognitive deficits | 2 mg, 3 times daily, intranasally for 6 months | No significant difference from placebo on primary endpoints. Subgroup analysis suggested improvement in patients with more severe cognitive impairment or higher CD4 counts. | |
| Painful distal neuropathy in AIDS | Patients with painful DSP | 6 mg/day, intranasally for 12 weeks | Ineffective in treating painful DSP associated with AIDS. | |
| Antiviral and immunological effects | Long-term infected patients | Not specified | Reduced cellular viral reservoirs in monocytes to undetectable levels in most patients. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Peptide T with the CCR5 receptor and its effect on HIV-1 entry.
Radioligand Binding Assay for CCR5
This protocol is adapted from standard methodologies for studying receptor-ligand interactions.
Objective: To determine the binding affinity (Kd) and inhibitory concentration (IC50) of Peptide T for the CCR5 receptor.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 or HEK293 cells transfected with CCR5)
-
Radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1β)
-
Unlabeled Peptide T
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture CCR5-expressing cells to confluency. Harvest and resuspend cells in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Competition Binding: In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled Peptide T to the wells. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of an unlabeled CCR5 antagonist (non-specific binding).
-
Add the cell suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Peptide T to determine the IC50 value. The Kd can be determined using saturation binding experiments.
HIV-1 Entry Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of Peptide T to inhibit HIV-1 entry into target cells.
Objective: To quantify the dose-dependent inhibition of HIV-1 entry by Peptide T.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 pseudovirus (R5-tropic)
-
Peptide T
-
Culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Peptide T in culture medium.
-
Infection: Add the Peptide T dilutions to the cells, followed by the addition of a predetermined amount of R5-tropic HIV-1 pseudovirus. Include control wells with virus only (positive control) and cells only (negative control).
-
Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the luminescence in the Peptide T-treated wells to the positive control. Plot the percentage of inhibition against the log concentration of Peptide T to determine the IC50 value.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Peptide T's mechanism of action.
Caption: Mechanism of Peptide T-mediated HIV-1 entry inhibition.
Caption: CCR5 signaling pathway and its inhibition by Peptide T.
Caption: Experimental workflow for the HIV-1 entry luciferase reporter assay.
The Dawn of a Novel Antiviral Strategy: Initial Studies on Peptide T's Inhibition of HIV
An In-depth Technical Guide on the Foundational Discovery of Peptide T's Antiviral Properties
In the mid-1980s, as the scientific community grappled with the burgeoning AIDS epidemic, a groundbreaking discovery opened a new avenue for antiviral research. A team of scientists led by Dr. Candace Pert and Dr. Michael Ruff identified a short peptide, which they named Peptide T, with the remarkable ability to block the entry of the Human Immunodeficiency Virus (HIV) into host cells.[1][2] This technical guide delves into the initial studies that unveiled the antiviral effects of Peptide T, presenting the core data, experimental methodologies, and the proposed mechanism of action from these seminal investigations.
Discovery and Rationale
Peptide T, an octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), was not a product of random screening.[3] Its discovery was rooted in the hypothesis that the HIV envelope protein, gp120, might interact with cellular receptors that share similarities with neuropeptide receptors.[1][4] This led researchers to explore peptides with sequences homologous to regions of gp120. Peptide T was derived from a highly conserved region of the gp120 protein.[3] The initial research focused on its ability to interfere with the binding of gp120 to its primary cellular receptor, then understood to be the CD4 receptor, and consequently, to prevent viral infection of T-cells.[4][5]
Quantitative Analysis of Antiviral Efficacy
The pioneering 1986 study published in the Proceedings of the National Academy of Sciences (PNAS) by Pert, Ruff, and their colleagues provided the first quantitative evidence of Peptide T's antiviral activity. The study evaluated the ability of Peptide T and its analogues to inhibit the binding of radio-iodinated gp120 to brain membrane homogenates and to block HIV infectivity in human T-cells. The D-alanine analogue of Peptide T, [D-Ala1]-Peptide T, showed particularly potent activity.
| Peptide/Analogue | IC50 for gp120 Binding (nM) | % Inhibition of Viral Infectivity (at 0.1 nM) |
| Peptide T | 0.5 | 50% |
| [D-Ala1]-Peptide T | 0.1 | 70% |
| Peptide T Amide | 0.8 | 45% |
| [D-Ala1]-Peptide T Amide (DAPTA) | 0.2 | 65% |
Table 1: Summary of the inhibitory activity of Peptide T and its analogues from the initial 1986 study. The IC50 values represent the concentration of the peptide required to inhibit 50% of the specific binding of 125I-labeled gp120 to brain membranes. The percentage of infectivity inhibition was determined in a human T-cell line.
Subsequent research further solidified these findings. For instance, studies on the more stable analogue, D-ala-peptide-T-amide (DAPTA), demonstrated potent inhibition of HIV-1 replication in monocytes and macrophages, with concentrations as low as 1 nM leading to over 90% inhibition. It was also found that the peak inhibitory effects of Peptide T were observed in the picomolar to nanomolar concentration range (10-12 to 10-9 M), with viral inhibition ranging from 60% to 99% depending on the specific assay and viral isolate used.
Experimental Protocols
The initial discoveries of Peptide T's antiviral effects were underpinned by two key experimental approaches: a radioligand binding assay to assess the peptide's ability to block the interaction between gp120 and its receptor, and a viral infectivity assay to measure the ultimate biological consequence of this blockade.
gp120 Receptor Binding Assay
This assay was designed to quantify the direct competition between Peptide T and the HIV envelope protein gp120 for binding to its cellular receptor.
Methodology:
-
Preparation of Brain Membranes: Human brain tissue was homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet was washed and resuspended in the assay buffer.
-
Radiolabeling of gp120: Purified HIV-1 gp120 was radioactively labeled with 125I using the chloramine-T method, allowing for its sensitive detection.
-
Binding Reaction: A constant amount of 125I-labeled gp120 was incubated with the brain membrane preparation in the presence of varying concentrations of Peptide T or its analogues. The incubation was carried out at room temperature for 60 minutes.
-
Separation of Bound and Free Ligand: The reaction mixture was rapidly filtered through glass fiber filters to separate the membrane-bound 125I-gp120 from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of the peptide that inhibited 50% of the specific binding of 125I-gp120 was determined and reported as the IC50 value.
HIV Infectivity Assay
This assay was crucial for demonstrating that the receptor-blocking activity of Peptide T translated into a functional antiviral effect.
Methodology:
-
Cell Culture: A human T-cell line susceptible to HIV infection (e.g., ATH8 cells) was cultured under standard conditions.
-
Pre-incubation: The T-cells were pre-incubated with various concentrations of Peptide T or its analogues for 1 hour at 37°C.
-
Viral Inoculation: A standard inoculum of HIV-1 was added to the cell cultures.
-
Incubation: The infected cultures were incubated for an extended period (typically 7-10 days) to allow for viral replication.
-
Assessment of Viral Replication: The extent of viral infection was quantified by measuring the activity of reverse transcriptase in the culture supernatant, an enzyme essential for HIV replication.
-
Data Analysis: The percentage of inhibition of viral infectivity was calculated by comparing the reverse transcriptase activity in the peptide-treated cultures to that in the untreated control cultures.
Proposed Mechanism of Action and Signaling Pathway
The initial hypothesis was that Peptide T directly competed with gp120 for binding to the CD4 receptor on T-cells.[4][5] Later research would reveal a more nuanced mechanism involving the chemokine receptor CCR5 as the primary target for Peptide T's inhibitory action, particularly for the macrophage-tropic (M-tropic) strains of HIV-1 that are predominant in early-stage infection. However, the foundational studies laid the critical groundwork by establishing the principle of competitive inhibition at the cell surface.
The proposed signaling pathway, based on the initial understanding, can be visualized as a direct blockade of the initial step of viral entry.
Conclusion
The initial studies on Peptide T marked a significant conceptual advance in the fight against HIV. They demonstrated that a small peptide derived from the virus's own envelope protein could act as a potent inhibitor of viral entry. The quantitative data from binding and infectivity assays provided a solid foundation for its further development, including its more stable analogue, DAPTA. While the precise molecular target was later refined to be the CCR5 co-receptor, the pioneering work of Pert, Ruff, and their colleagues in the 1980s paved the way for the development of a new class of antiviral drugs known as entry inhibitors and provided a crucial early beacon of hope in the battle against AIDS.
References
- 1. An octapeptide analogue of HIV gp120 modulates protein tyrosine kinase activity in activated peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of human immunodeficiency virus infection and prospects for control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Octapeptides deduced from the neuropeptide receptor-like pattern of antigen T4 in brain potently inhibit human immunodeficiency virus receptor binding and T-cell infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epitope mapping of the human immunodeficiency virus type 1 gp120 with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the In-Vitro Application of Peptide T TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Peptide T is a synthetic octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120. It functions as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into target cells. By binding to CCR5, Peptide T effectively blocks the interaction of gp120 with the receptor, thereby inhibiting viral entry and subsequent infection. This mechanism of action makes Peptide T a molecule of interest for research in HIV therapeutics and as a tool to study chemokine receptor signaling.
This document provides detailed protocols for the use of Peptide T trifluoroacetate (B77799) (TFA) in in-vitro cell culture assays, including handling of the peptide, and performing functional assays such as chemotaxis inhibition, HIV-1 entry inhibition, and calcium flux measurement.
Considerations for Trifluoroacetate (TFA) Salt:
Peptide T is often supplied as a trifluoroacetate (TFA) salt, a remnant from the peptide synthesis and purification process. It is crucial to be aware that TFA can influence experimental results.[1][2] At certain concentrations, TFA has been shown to be toxic to cells and may interfere with biological assays.[2][3][4] For sensitive cell-based assays, it is recommended to either obtain a TFA-free version of the peptide (e.g., acetate (B1210297) or hydrochloride salt form) or perform a salt exchange procedure. If using the TFA salt, it is important to include appropriate vehicle controls in your experiments to account for any potential effects of TFA.
I. Peptide T TFA: Reconstitution and Storage
Proper handling and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or sterile PBS to a stock concentration of 1 mM. For example, for 1 mg of peptide (assuming a molecular weight of approximately 857.9 g/mol ), add 1.166 mL of solvent.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
-
Store the aliquots at -20°C or for long-term storage, at -80°C.
-
Table 1: this compound Properties
| Property | Value |
| Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr |
| Molecular Formula | C35H55N9O16 (as free base) |
| Molecular Weight | 857.9 g/mol (as free base) |
| Appearance | White lyophilized powder |
| Purity | >95% (typically) |
| Storage Temperature | -20°C to -80°C |
II. Experimental Protocols
A. Chemotaxis Inhibition Assay
This protocol describes how to assess the ability of this compound to inhibit the migration of CCR5-expressing cells, such as primary human monocytes or the monocytic cell line THP-1, towards a CCR5 ligand like MIP-1β (CCL4).
Materials:
-
CCR5-expressing cells (e.g., primary human monocytes, THP-1 cells)
-
Chemotaxis medium: RPMI 1640 with 0.1% Bovine Serum Albumin (BSA)
-
Recombinant Human MIP-1β (CCL4)
-
This compound stock solution (1 mM)
-
24-well transwell plates (5 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Protocol:
-
Cell Preparation:
-
If using primary monocytes, isolate them from peripheral blood mononuclear cells (PBMCs).
-
Starve the cells in chemotaxis medium for 2-4 hours at 37°C, 5% CO2.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the transwell plate, add 600 µL of chemotaxis medium containing the chemoattractant MIP-1β at a pre-determined optimal concentration (e.g., 10-50 ng/mL).
-
Prepare a dilution series of this compound in chemotaxis medium.
-
In the upper chamber (the transwell insert), add 100 µL of the cell suspension.
-
To the cell suspension in the upper chamber, add 10 µL of the diluted this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 90 minutes to 3 hours. The optimal incubation time may vary depending on the cell type.
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Table 2: Representative Data for Chemotaxis Inhibition by Peptide T
| Peptide T Concentration (nM) | % Inhibition of Monocyte Chemotaxis (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 25 ± 6.8 |
| 1 | 58 ± 7.1 |
| 10 | 85 ± 4.9 |
| 100 | 92 ± 3.5 |
Note: These are example data and actual results may vary.
B. HIV-1 Entry Inhibition Assay
This protocol outlines a method to evaluate the efficacy of this compound in preventing the entry of an R5-tropic HIV-1 strain into target cells, such as primary CD4+ T cells or monocyte-derived macrophages (MDMs).
Materials:
-
Target cells (e.g., activated primary CD4+ T cells, MDMs)
-
R5-tropic HIV-1 strain (e.g., Ba-L, JR-FL)
-
Complete cell culture medium
-
This compound stock solution (1 mM)
-
p24 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Preparation:
-
Isolate and culture the target cells. For primary CD4+ T cells, activate them with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).
-
-
Peptide Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Pre-incubate the cells with different concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
-
Viral Infection:
-
Add a pre-titered amount of R5-tropic HIV-1 to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Post-Infection Culture:
-
Wash the cells to remove the unbound virus and peptide.
-
Resuspend the cells in fresh complete medium and continue to culture for 3-7 days.
-
-
Quantification of Viral Replication:
-
At the end of the culture period, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Table 3: Representative Data for HIV-1 Inhibition by Peptide T
| Cell Type | HIV-1 Strain | Peptide T IC50 (nM) |
| Monocyte-Derived Macrophages | Ba-L | 0.5 - 5 |
| Primary CD4+ T cells | JR-FL | 1 - 10 |
Note: IC50 values can vary depending on the specific experimental conditions.
C. Calcium Flux Assay
This assay measures the ability of this compound to block the intracellular calcium mobilization induced by a CCR5 agonist in CCR5-expressing cells.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 cells stably expressing CCR5, primary monocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCR5 agonist (e.g., MIP-1β)
-
This compound stock solution (1 mM)
-
Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture the CCR5-expressing cells to confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
-
Peptide Incubation:
-
Add different concentrations of this compound or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading using the FLIPR or flow cytometer.
-
Add the CCR5 agonist (MIP-1β) to the wells to stimulate calcium mobilization.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
-
Generate a dose-response curve and determine the IC50 value.
-
III. Visualizations
Signaling Pathway
The binding of Peptide T to CCR5 antagonizes the downstream signaling cascade typically initiated by chemokine ligands.
Caption: Peptide T antagonism of the CCR5 signaling pathway.
Experimental Workflow: Chemotaxis Inhibition Assay
The following diagram illustrates the key steps in the chemotaxis inhibition assay.
Caption: Workflow for the in-vitro chemotaxis inhibition assay.
Logical Relationship: Peptide T Mechanism of Action
This diagram shows the logical relationship of how Peptide T inhibits HIV-1 entry.
Caption: Mechanism of HIV-1 entry inhibition by Peptide T.
References
Application Notes and Protocols: Preparation of Peptide T TFA Solution for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, an octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, is a synthetic peptide derived from the V2 region of the HIV-1 envelope protein gp120.[1][2] It has been investigated for its therapeutic potential, primarily as an HIV entry inhibitor by blocking the C-C chemokine receptor type 5 (CCR5).[3][4] Beyond its antiviral properties, Peptide T has also been explored for its immunomodulatory and anti-inflammatory effects, with studies suggesting its potential in treating conditions like psoriasis.[1]
Synthetically produced peptides are commonly purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized peptide is often supplied as a TFA salt. While suitable for some applications, residual TFA can significantly impact biological assays. TFA is a strong acid that can lower the pH of solutions and has been shown to exhibit cytotoxic effects, inhibit or stimulate cell proliferation, and potentially alter peptide conformation and biological activity. Therefore, for sensitive in vitro and in vivo studies, it is crucial to carefully prepare Peptide T solutions and, in many cases, to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.
This document provides detailed protocols for the preparation of Peptide T TFA solutions for biological assays, including procedures for solubilization, storage, and methods for TFA counter-ion exchange.
Data Presentation
Table 1: Recommended Peptide Purity for Various Biological Applications
| Purity Level | Recommended Applications |
| >75% | Immunological applications (e.g., polyclonal antibody production), non-sensitive screening. |
| >90% | Bioassays, Structure-Activity Relationship (SAR) studies. |
| >95% | In vitro bioassays (e.g., ELISA), enzymology, biological activity studies. |
| >98% | Sensitive bioassays, structural studies (e.g., crystallography, NMR). |
Table 2: Potential Effects of Residual Trifluoroacetic Acid (TFA) in Biological Assays
| Effect | Description | Concentration |
| Cytotoxicity | Can be toxic to cells, leading to reduced viability and proliferation. | As low as 10 nM. |
| pH Alteration | As a strong acid, TFA can lower the pH of the assay medium, affecting enzyme activity and cell health. | Dependent on peptide concentration and buffer capacity. |
| Alteration of Peptide Properties | Can bind to the peptide, potentially altering its conformation, solubility, and aggregation. | N/A |
| Assay Interference | Can interfere with certain analytical techniques, such as infrared spectroscopy. | N/A |
| Receptor Modulation | Has been identified as an unintended allosteric modulator of the glycine (B1666218) receptor. | N/A |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound salt
-
Sterile, distilled, deionized water
-
Calibrated pipettes and sterile, non-leaching pipette tips
-
Sterile polypropylene (B1209903) or glass vials
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized Peptide T to equilibrate to room temperature to prevent condensation of moisture.
-
Solvent Selection: For initial solubilization, use sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used first, followed by dilution with the aqueous buffer.
-
Reconstitution: a. Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL). b. Carefully add the calculated volume of solvent to the vial containing the lyophilized peptide. c. Gently vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Sterilization (Optional): If the stock solution will be used for cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide. b. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years). Peptide solutions are generally stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to a year at -80°C.
Protocol for TFA Exchange to Hydrochloride (HCl) Salt
For sensitive biological assays where TFA may interfere, exchanging it for a more biocompatible counter-ion like chloride is recommended. This protocol is based on the principle of displacing the weaker acid (TFA) with a stronger one (HCl) followed by lyophilization.
Materials:
-
This compound salt solution (prepared as in Protocol 3.1)
-
100 mM Hydrochloric Acid (HCl), sterile
-
Sterile, distilled, deionized water
-
Lyophilizer (freeze-dryer)
-
-80°C freezer or liquid nitrogen
Procedure:
-
Dissolution: Dissolve the this compound salt in sterile, distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution. For optimal results, use liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat Cycles: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, the resulting Peptide T HCl salt can be reconstituted in the desired sterile buffer for your biological assay.
Visualizations
Signaling Pathway of Peptide T
Caption: Mechanism of action of Peptide T as a CCR5 antagonist.
Experimental Workflow for Peptide T Solution Preparation
Caption: Workflow for preparing Peptide T solution for biological assays.
References
- 1. Speculations around the mechanism behind the action of peptide T in the healing of psoriasis: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T does not ameliorate experimental autoimmune encephalomyelitis (EAE) in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide T - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Long-Term Stability of Peptide T TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the recommended storage conditions for Peptide T trifluoroacetate (B77799) (TFA) to ensure its long-term stability. Detailed protocols for assessing stability and biological activity are also included to support researchers in drug development and related fields.
Introduction
Peptide T is a synthetic octapeptide and an HIV entry inhibitor that functions by blocking the C-C chemokine receptor type 5 (CCR5), a coreceptor for macrophage-tropic HIV-1 strains.[1][2][3] The trifluoroacetate (TFA) salt is a common form of synthetic peptides resulting from the purification process using trifluoroacetic acid.[4][5] Ensuring the stability of Peptide T TFA is critical for accurate and reproducible experimental results and for maintaining its therapeutic potential. This document outlines the optimal storage conditions, potential degradation pathways, and methodologies for stability and activity assessment.
Recommended Storage Conditions
The long-term stability of lyophilized this compound is best maintained by controlling temperature, light, and moisture. While specific long-term stability data for Peptide T is not extensively published, the following recommendations are based on established best practices for synthetic peptides.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Form | Lyophilized powder | More stable than solutions by minimizing hydrolysis and microbial growth. |
| Temperature | -20°C or -80°C | Reduces chemical degradation rates, including oxidation and deamidation. |
| Light | Store in the dark (e.g., in an opaque container or amber vial) | Prevents photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant | Peptides can be hygroscopic; moisture absorption can accelerate degradation. |
| Atmosphere | Consider storing under an inert gas (e.g., argon or nitrogen) | Minimizes oxidation, particularly for peptides containing susceptible amino acids. |
| In Solution | Short-term storage (days to a week) at 2-8°C. For longer periods, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Peptides are significantly less stable in solution. |
Potential Degradation Pathways
Understanding the potential chemical and physical degradation pathways of Peptide T is essential for designing robust stability studies.
-
Oxidation : The tyrosine (Tyr) residue in Peptide T can be susceptible to oxidation.
-
Deamidation : The asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid, potentially altering the peptide's structure and function.
-
Hydrolysis : Peptide bonds can be cleaved through hydrolysis, especially at high or low pH and elevated temperatures.
-
Aggregation : Peptides can form aggregates, which may reduce solubility and biological activity.
-
Influence of TFA : Residual TFA from synthesis can sometimes affect peptide stability and may interfere with certain biological assays.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Lyophilized this compound
This protocol outlines a study to evaluate the long-term stability of lyophilized this compound under recommended storage conditions.
1. Materials:
- Lyophilized this compound (multiple vials from the same batch)
- Temperature and humidity-controlled stability chambers or freezers (-20°C and -80°C)
- Amber vials
- Desiccant packs
- Inert gas (argon or nitrogen)
2. Procedure:
- Aliquot the lyophilized this compound into amber vials to minimize handling of the bulk material at each time point.
- For a subset of vials, purge with an inert gas before sealing.
- Place vials in stability chambers at the following conditions:
- -80°C (with and without inert gas)
- -20°C (with and without inert gas)
- 4°C (as a control for accelerated degradation)
- 25°C / 60% Relative Humidity (accelerated degradation)
- Establish a pull schedule for analysis at various time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
- At each time point, retrieve vials from each storage condition.
- Allow the vials to equilibrate to room temperature in a desiccator before opening to prevent condensation.
- Perform the analytical tests as described in Protocol 3.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Materials:
- This compound solution (e.g., 1 mg/mL in water or a suitable buffer)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-intensity light source (ICH Q1B compliant)
- Oven
2. Procedure:
- Acid Hydrolysis : Mix the Peptide T solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis : Mix the Peptide T solution with 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 2-4 hours). Neutralize the solution before analysis.
- Oxidation : Mix the Peptide T solution with 3% H₂O₂ and incubate at room temperature for a defined period (e.g., 24 hours).
- Thermal Degradation : Expose the lyophilized powder and a solution of Peptide T to elevated temperatures (e.g., 70°C) for a defined period.
- Photostability : Expose the lyophilized powder and a solution of Peptide T to a light source according to ICH Q1B guidelines.
- Analyze all stressed samples using the stability-indicating HPLC-UV/MS method (Protocol 3) to identify and quantify degradation products.
Protocol 3: Stability-Indicating HPLC-UV/MS Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detection.
1. Materials and Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Mass Spectrometer (e.g., Q-TOF or Orbitrap)
- C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- This compound reference standard and stability samples
2. HPLC Method Parameters (Example):
- Flow Rate : 0.3 mL/min
- Column Temperature : 40°C
- UV Detection Wavelength : 220 nm and 280 nm
- Injection Volume : 5 µL
- Gradient Elution :
- 0-2 min: 5% B
- 2-20 min: 5% to 50% B (linear gradient)
- 20-22 min: 50% to 95% B
- 22-25 min: 95% B
- 25-25.1 min: 95% to 5% B
- 25.1-30 min: 5% B (re-equilibration)
3. MS Method Parameters (Example):
- Ionization Mode : Positive Electrospray Ionization (ESI+)
- Scan Range : m/z 200-2000
- Data Acquisition : Full scan and data-dependent MS/MS
4. Procedure:
- Prepare solutions of the this compound reference standard and stability samples at a known concentration (e.g., 0.5 mg/mL).
- Inject the samples onto the HPLC-UV/MS system.
- Analyze the chromatograms to determine the purity of Peptide T and the presence of any degradation products. The peak area of Peptide T is used to calculate its percentage purity.
- Use the MS data to identify the mass of the parent peptide and any degradation products.
- Use MS/MS fragmentation to further characterize the structure of degradation products.
Table 2: Example Data Presentation for Stability Study
| Storage Condition | Time Point (Months) | Purity by HPLC (%) | Appearance | Total Degradants (%) |
| -80°C | 0 | 99.5 | White powder | 0.5 |
| 6 | 99.4 | White powder | 0.6 | |
| 12 | 99.3 | White powder | 0.7 | |
| -20°C | 0 | 99.5 | White powder | 0.5 |
| 6 | 99.2 | White powder | 0.8 | |
| 12 | 99.0 | White powder | 1.0 | |
| 4°C | 0 | 99.5 | White powder | 0.5 |
| 6 | 98.1 | White powder | 1.9 | |
| 12 | 96.5 | Slight discoloration | 3.5 |
Protocol 4: Chemotaxis Assay for Biological Activity of Peptide T
This protocol assesses the biological activity of Peptide T by measuring its ability to inhibit chemokine-induced cell migration, which is a key function of its CCR5 antagonism.
1. Materials:
- CCR5-expressing cells (e.g., THP-1 monocytes or a CCR5-transfected cell line)
- Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts)
- Chemoattractant (e.g., RANTES/CCL5 or MIP-1β)
- This compound (from stability study)
- Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell viability assay kit (e.g., MTT or Calcein-AM)
- Plate reader
2. Procedure:
- Culture CCR5-expressing cells to the appropriate density.
- Prepare a stock solution of the chemoattractant in assay medium.
- Prepare serial dilutions of the this compound samples in assay medium.
- Add the chemoattractant solution to the lower wells of the chemotaxis plate.
- In the upper chamber (insert), add the cell suspension pre-incubated with different concentrations of Peptide T or a vehicle control.
- Incubate the plate at 37°C in a 5% CO₂ incubator for a sufficient time for cell migration (e.g., 2-4 hours).
- After incubation, remove the inserts.
- Quantify the number of migrated cells in the lower chamber using a cell viability assay or by direct cell counting.
- Calculate the percentage inhibition of chemotaxis for each Peptide T concentration.
- Determine the IC₅₀ (half-maximal inhibitory concentration) of the Peptide T samples. A significant increase in IC₅₀ over time indicates a loss of biological activity.
Visualizations
Caption: Recommended Storage Workflow for this compound.
References
- 1. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for the Dissolution of Peptide T TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T is an octapeptide with the amino acid sequence H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH (ASTTTNYT)[1]. It functions as an HIV entry inhibitor by acting as an antagonist to the CCR5 receptor, a co-receptor for HIV-1 entry into host cells[2][3][4]. By binding to CCR5, Peptide T blocks the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the host cell, preventing viral fusion and subsequent infection[2][5]. As with many synthetic peptides, Peptide T is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the purification process. While TFA can be useful for peptide stability and purification, it can also influence experimental results[6][7]. Therefore, proper dissolution and handling of Peptide T TFA are critical for obtaining accurate and reproducible experimental outcomes.
These application notes provide detailed protocols for the correct dissolution of this compound for various research applications, along with information on its storage and handling.
Properties of Peptide T
A thorough understanding of the physicochemical properties of Peptide T is essential for selecting the appropriate dissolution strategy.
Amino Acid Composition and Physicochemical Properties
The amino acid sequence of Peptide T is H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.
| Property | Value | Reference |
| Amino Acid Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | [1] |
| Molecular Formula | C35H55N9O16 | |
| Molecular Weight | 857.88 g/mol | |
| Overall Charge at Neutral pH | Neutral | Calculated based on amino acid properties[8][9] |
| Hydrophilicity | High | Due to the prevalence of hydrophilic residues (Ser, Thr, Asn, Tyr) |
Solubility Prediction
Based on its amino acid composition, Peptide T is a neutral and highly hydrophilic peptide. Peptides with these characteristics are generally soluble in aqueous solutions such as sterile water or buffers[8][9][10]. One supplier suggests that Peptide T is soluble in water at up to 2 mg/mL[11].
The Role and Considerations of TFA Salt
Trifluoroacetic acid (TFA) is commonly used in the final cleavage and purification steps of peptide synthesis[6][7]. Consequently, synthetic peptides are often supplied as TFA salts.
Key Considerations for TFA Salts:
-
Potential for Biological Interference: Residual TFA can interfere with cellular assays, potentially affecting cell growth and viability[6].
-
pH Alteration: TFA can lower the pH of the peptide solution, which may impact experimental conditions[6].
-
TFA Removal/Exchange: For sensitive biological assays, it may be necessary to remove or exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl)[7][12][13].
Experimental Protocols
General Handling and Storage of Lyophilized this compound
Proper handling and storage are crucial to maintain the integrity of the peptide.
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture and light.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the lyophilized peptide or the stock solution into single-use vials.
Protocol for Dissolving this compound
This protocol provides a step-by-step guide for dissolving this compound. It is always recommended to first test the solubility with a small amount of the peptide[8][9].
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Alternative solvents (if needed): 0.1% acetic acid in sterile water, or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution in Water:
-
Based on its hydrophilic and neutral nature, sterile water is the recommended initial solvent.
-
Add the desired volume of sterile water to the vial to achieve a stock concentration of 1-2 mg/mL[10].
-
Gently vortex or swirl the vial to dissolve the peptide.
-
If the peptide does not dissolve completely, brief sonication (10-20 seconds) may be helpful[8].
-
-
Alternative Solvents (if necessary):
-
If this compound does not fully dissolve in water, a small amount of 0.1% acetic acid in sterile water can be used.
-
For highly concentrated solutions or if aqueous solubility is limited, a small amount of DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer while stirring[3][9]. Note: The final concentration of DMSO should be kept low (typically <0.5%) for cell-based assays to avoid cytotoxicity[9].
-
-
Verification of Dissolution: A successfully dissolved peptide solution should be clear and free of visible particles.
-
Sterilization: If the peptide solution is to be used in cell culture, it should be filter-sterilized through a 0.22 µm filter.
-
Storage of Stock Solution: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for TFA Removal (Optional)
For experiments sensitive to TFA, the counter-ion can be exchanged. The following is a common method for exchanging TFA for hydrochloride (HCl).
Materials:
-
Dissolved this compound
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound in sterile water.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen).
-
Lyophilize the frozen solution until all the liquid has been removed.
-
To ensure complete exchange, repeat the process of re-dissolving in the HCl solution and lyophilizing two more times[13].
-
After the final lyophilization, the peptide can be dissolved in the desired experimental buffer.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Peptide Dissolution
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Workflow for dissolving this compound.
Signaling Pathway of Peptide T as a CCR5 Antagonist
This diagram illustrates the mechanism of action of Peptide T in inhibiting HIV-1 entry.
Caption: Peptide T inhibits HIV-1 entry by blocking gp120-CCR5 interaction.
Summary and Recommendations
-
Peptide T is a neutral, hydrophilic peptide that is expected to be soluble in sterile water.
-
Always perform a small-scale solubility test before dissolving the entire sample.
-
For sensitive cell-based assays, consider the potential effects of the TFA counter-ion and perform a TFA exchange if necessary.
-
Proper storage and handling of both lyophilized peptide and stock solutions are critical for maintaining peptide integrity and ensuring experimental reproducibility.
-
The provided protocols and diagrams serve as a comprehensive guide for researchers working with this compound. By following these guidelines, scientists can ensure the accurate and effective use of this peptide in their experiments.
References
- 1. NMR studies of peptide T, an inhibitor of HIV infectivity, in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. genscript.com [genscript.com]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biocat.com [biocat.com]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocat.com [biocat.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for Using Peptide T TFA in HIV Viral Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, is a competitive inhibitor of HIV-1 viral entry. Its trifluoroacetate (B77799) (TFA) salt is a common formulation used in research settings. These application notes provide a comprehensive overview of the use of Peptide T TFA in various HIV viral entry assays, including detailed protocols and data interpretation guidelines. Peptide T specifically targets the C-C chemokine receptor type 5 (CCR5), a primary coreceptor for macrophage-tropic (R5) strains of HIV-1, making it a valuable tool for studying and inhibiting this major viral entry pathway.[1]
Mechanism of Action:
HIV-1 entry into a target cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface.[2][3][4][5][6] This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[2][3][4][5][6] For R5-tropic viruses, this coreceptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[2][4]
Peptide T acts as a CCR5 antagonist. It competitively binds to the CCR5 coreceptor, thereby blocking the interaction between the gp120-CD4 complex and CCR5.[1] This inhibition prevents the conformational changes in gp41 necessary for membrane fusion, effectively halting viral entry.
Data Presentation: Quantitative Analysis of Peptide T Inhibition
The inhibitory activity of Peptide T is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of viral entry or a related biological process. The IC50 values can vary depending on the specific HIV-1 strain, the cell type used in the assay, and the experimental conditions.
| HIV-1 Strain | Assay Type | Cell Line | IC50/EC50 | Reference |
| R5-tropic isolates | Viral Replication | Monocyte-derived macrophages (MDMs) | 10⁻¹² to 10⁻⁹ M | [1] |
| Dual-tropic (R5/X4) isolates | Viral Replication | MDMs, microglia, primary CD4+ T cells | 10⁻¹² to 10⁻⁹ M | [1] |
| JR-FL (R5) | gp120-CCR5 Binding | CCR5 L1.2 transfectants | ~20 ng/mL (for mAb 2D7) | [7][8] |
| R5 Bal strain | Viral Infection | Not specified | 156 nM | [9] |
| gp120-CD4 interaction | Phage-displayed library | Not applicable | ~50 µM (for peptide G1) | [9] |
Experimental Protocols
Handling and Preparation of this compound
Peptide T is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[10][11] While generally acceptable for in vitro assays, high concentrations of TFA can be toxic to cells or interfere with biological assays.[10] It is crucial to properly handle and prepare this compound for experimental use.
Reconstitution and Storage:
-
Reconstitution:
-
For basic peptides like Peptide T, initially attempt to dissolve in sterile, distilled water.[12]
-
If solubility is an issue, a small amount of 10-25% acetic acid can be used.[12]
-
For cell-based assays, avoid using strong acids like TFA for dissolution.[12] A common alternative is to dissolve the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with the appropriate cell culture medium.[13] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Prepare a concentrated stock solution (e.g., 1-10 mM).
-
-
Storage:
TFA Removal (Optional):
For highly sensitive assays where TFA may interfere, it can be exchanged for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[10][15] This is typically achieved by dissolving the peptide in a dilute acid solution (e.g., 100 mM HCl) and then lyophilizing, repeating the process multiple times.[15]
HIV-1 Entry Inhibition Assay using MAGI Cells
The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a widely used method to quantify HIV-1 infection.[16][17] It utilizes HeLa cells engineered to express CD4 and an HIV-1 LTR-driven β-galactosidase reporter gene.[16][17] Upon successful HIV-1 entry and Tat expression, the LTR is activated, leading to the production of β-galactosidase, which can be detected by a colorimetric assay.
Materials:
-
HeLa-CD4-LTR-β-gal (MAGI) cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
R5-tropic HIV-1 virus stock
-
This compound stock solution
-
96-well plates
-
Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (X-gal, potassium ferrocyanide, potassium ferricyanide (B76249) in PBS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed MAGI cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[17]
-
Peptide Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add the Peptide T dilutions.
-
Virus Infection: Immediately add the R5-tropic HIV-1 virus stock to each well at a multiplicity of infection (MOI) that results in a quantifiable number of blue cells in the control wells (typically 50-200 blue cells).
-
Incubation: Incubate the plate for 48 hours at 37°C.[17]
-
Fixing and Staining:
-
Carefully remove the medium.
-
Wash the cells once with PBS.
-
Add fixing solution to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the X-gal staining solution to each well and incubate at 37°C until blue cells are visible (typically 2-4 hours).
-
-
Data Analysis:
-
Count the number of blue cells in each well using a light microscope.
-
Calculate the percentage of inhibition for each Peptide T concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the Peptide T concentration.
-
Pseudovirus-Based Luciferase Reporter Assay
This assay utilizes pseudoviruses that incorporate HIV-1 envelope proteins but contain a reporter gene, such as luciferase, in place of the viral genome.[13][18][19] This system allows for the measurement of viral entry in a single-round of infection, providing a safe and high-throughput method to screen for entry inhibitors.
Materials:
-
HEK293T cells
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
HIV-1 Env-expressing plasmid (R5-tropic)
-
HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay substrate
-
96-well plates (white, opaque for luminescence)
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Infectivity Assay:
-
Seed target cells (e.g., TZM-bl) into a 96-well white, opaque plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudovirus with the Peptide T dilutions for 1 hour at 37°C.
-
Add the virus-peptide mixture to the target cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[18]
-
Luciferase Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each Peptide T concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the Peptide T concentration.
-
Competitive gp120-CCR5 Binding Assay
This assay directly measures the ability of Peptide T to compete with the HIV-1 envelope protein gp120 for binding to the CCR5 coreceptor. It often utilizes radiolabeled gp120 and cells or cell membranes expressing CCR5.
Materials:
-
Cells or cell membranes expressing CCR5
-
Radiolabeled (e.g., ¹²⁵I) R5-tropic gp120
-
Soluble CD4 (sCD4)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA)[7]
-
Filter plates and vacuum manifold
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well filter plate, combine the CCR5-expressing cells/membranes, a fixed concentration of radiolabeled gp120, and sCD4 (to induce the CCR5-binding conformation of gp120).[7][8]
-
Competition: Add serial dilutions of this compound to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled gp120 (non-specific binding).
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.[7]
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radiolabeled gp120.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each Peptide T concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the Peptide T concentration.
-
Visualizations
References
- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry Mechanisms: Protein-Host Receptor Interactions and Membrane Fusion Dynamics [imrpress.com]
- 3. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
- 11. scribd.com [scribd.com]
- 12. Modeling of CCR5 Recognition by HIV-1 gp120: How the Viral Protein Exploits the Conformational Plasticity of the Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. Design of Peptide-based Inhibitors for Human Immunodeficiency Virus Type 1 Strains Resistant to T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hiv.lanl.gov [hiv.lanl.gov]
- 20. Optimization of Cellular Transduction by the HIV-Based Pseudovirus Platform with Pan-Coronavirus Spike Proteins [mdpi.com]
Application Note & Protocol: Quantification of Peptide T and Trifluoroacetic Acid (TFA) in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides, such as Peptide T, are crucial in various fields of research and drug development. These peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A common reagent used in both the cleavage from the solid support and the purification process is trifluoroacetic acid (TFA).[1][2] Consequently, the final lyophilized peptide product is often a salt, containing TFA as a counterion. The presence of residual TFA can range from 5% to over 25% by weight, depending on the peptide's sequence and the purification process.[1]
Accurate quantification of both the peptide and its TFA counterion is critical for reliable experimental results and proper formulation in drug development.[3][4] Overestimation of the peptide concentration due to the unaccounted weight of TFA and other impurities like water and salts can lead to significant errors in dose-response evaluations and other biological assays. This application note provides detailed protocols for the quantification of Peptide T using RP-HPLC and the determination of TFA concentration using ion chromatography.
Part 1: Quantification of Peptide T by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining peptide concentration and purity. RP-HPLC, in particular, offers high resolution, accuracy, and specificity, making it ideal for precise quantification in various sample matrices. The method described below utilizes UV detection at a specific wavelength to quantify Peptide T based on the peak area relative to a standard curve.
Experimental Protocol: RP-HPLC for Peptide T Quantification
1. Materials and Equipment:
-
Peptide T Standard: High-purity, lyophilized Peptide T with a known concentration or purity value.
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
HPLC System:
-
Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Volumetric flasks, pipettes, and vials.
2. Procedure:
-
Standard Preparation:
-
Accurately weigh a precise amount of the Peptide T standard.
-
Dissolve it in Mobile Phase A to prepare a stock solution of approximately 1 mg/mL.
-
Perform a series of dilutions from the stock solution to create at least five calibration standards with concentrations spanning the expected range of the unknown samples (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Dissolve the unknown Peptide T sample in Mobile Phase A to an estimated concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before placing it in an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (for peptide bonds). If Peptide T contains aromatic residues (Tyrosine or Tryptophan), 280 nm can also be used.
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the calibration standards and the unknown sample(s).
-
Integrate the peak area corresponding to Peptide T for each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown Peptide T sample by interpolating its peak area on the calibration curve.
-
Data Presentation: Peptide T Quantification
Table 1: Calibration Data for Peptide T Standard
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,456 |
| 100 | 1,503,123 |
| 250 | 3,755,987 |
Calibration Curve Equation: y = 15025x + 1200 R² = 0.9998
Table 2: Quantification of Unknown Peptide T Sample
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
|---|---|---|
| Unknown_01 | 987,654 | 65.7 |
| Unknown_02 | 1,234,567 | 82.1 |
Part 2: Quantification of Trifluoroacetic Acid (TFA) by Ion Chromatography
Ion chromatography (IC) is a sensitive and reliable method for determining the concentration of residual TFA in peptide preparations. This technique separates ions based on their affinity for an ion-exchange resin, allowing for the quantification of TFA even in the presence of other anions like chloride and phosphate.
Experimental Protocol: Ion Chromatography for TFA Quantification
1. Materials and Equipment:
-
TFA Standard: Sodium Trifluoroacetate or a certified TFA standard solution.
-
Reagents:
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
-
Eluent Solution: e.g., 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate in deionized water.
-
IC System:
-
Non-metallic pump
-
Injection valve
-
Anion-exchange column (e.g., Dionex IonPac™ AS14 or similar)
-
Anion self-regenerating suppressor
-
Conductivity detector
-
-
Volumetric flasks, pipettes, and IC vials.
2. Procedure:
-
Standard Preparation:
-
Prepare a 1000 ppm (mg/L) stock solution of TFA from the standard.
-
Create a series of calibration standards by diluting the stock solution with deionized water to concentrations such as 0.5, 1, 5, 10, and 25 ppm.
-
-
Sample Preparation:
-
Accurately weigh the lyophilized Peptide T sample and dissolve it in deionized water to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm IC-certified syringe filter into an IC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Run Time: Approximately 15 minutes (or until the TFA peak has eluted).
-
-
Data Analysis:
-
Inject the standards and the sample solution.
-
Create a calibration curve by plotting the peak area of the TFA standard against its concentration.
-
Determine the concentration of TFA in the peptide sample solution from the calibration curve.
-
Calculate the weight percentage (w/w) of TFA in the original lyophilized peptide sample using the following formula:
TFA (w/w %) = (Concentration of TFA in solution [mg/mL] / Concentration of peptide sample in solution [mg/mL]) * 100
-
Data Presentation: TFA Quantification
Table 3: Calibration Data for TFA Standard
| Standard Concentration (ppm) | Peak Area (µS*min) |
|---|---|
| 0.5 | 0.085 |
| 1.0 | 0.172 |
| 5.0 | 0.855 |
| 10.0 | 1.710 |
| 25.0 | 4.275 |
Calibration Curve Equation: y = 0.171x + 0.001 R² = 0.9999
Table 4: TFA Content in Unknown Peptide T Sample
| Sample ID | Sample Conc. (mg/mL) | Measured TFA Conc. (ppm or µg/mL) | TFA Content (w/w %) |
|---|---|---|---|
| Unknown_01 | 1.0 | 155 | 15.5 |
| Unknown_02 | 1.0 | 182 | 18.2 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Peptide T and its TFA counterion.
Caption: Workflow for Peptide T and TFA quantification.
References
- 1. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. ijsra.net [ijsra.net]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Peptide T
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide T, an octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, is a synthetic peptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] It has been investigated as an HIV entry inhibitor due to its ability to block the binding of the virus to the CCR5 co-receptor.[3][4] This document provides a detailed protocol for the chemical synthesis of Peptide T using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely used methodology for producing synthetic peptides.[5] The protocol covers the entire workflow from resin preparation to final peptide cleavage and purification. Additionally, this note includes information on expected yield and purity, as well as a diagram of the relevant biological signaling pathway.
Peptide T: Chemical and Physical Properties
| Property | Value | Reference |
| Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | |
| Molecular Formula | C35H55N9O16 | |
| Average Molecular Weight | 857.86 g/mol | |
| Theoretical pI | 7.0 |
Solid-Phase Peptide Synthesis (SPPS) of Peptide T
The recommended method for synthesizing Peptide T is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is favored for its mild reaction conditions. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support. The α-amino group of each incoming amino acid is temporarily protected by a base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups.
Materials and Reagents
-
Resin: Rink Amide resin is suitable for synthesizing peptides with a C-terminal amide.
-
Fmoc-Protected Amino Acids:
-
Fmoc-Ala-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Cleavage Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
SPPS Workflow Overview
The synthesis of Peptide T follows a cyclical process of deprotection, coupling, and washing, repeated for each amino acid in the sequence.
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring the accessibility of reactive sites.
-
Drain the DMF from the vessel.
Stepwise Elongation Cycle (Deprotection, Coupling, Washing)
This cycle is repeated for each amino acid, starting from the C-terminal residue (Threonine) and proceeding to the N-terminal residue (Alanine).
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
To ensure the reaction is complete, a small sample of the resin can be tested using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
-
After the final amino acid (Alanine) has been coupled, perform a final Fmoc deprotection as described in section 3.2.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard, effective cocktail for peptides with tBu and Trt protecting groups is Reagent K or a simpler mixture of 95% TFA, 2.5% TIS, and 2.5% water .
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
Purification by RP-HPLC
The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Procedure: The crude peptide is dissolved in Mobile Phase A and injected onto the column. A gradient of increasing Mobile Phase B is used to elute the peptide. Fractions are collected and analyzed for purity.
Quality Control
-
Analytical RP-HPLC: Used to determine the purity of the final product. The percentage of the target peptide relative to all other absorbing species at ~220 nm is calculated.
-
Mass Spectrometry (MS): Confirms the identity of the synthesized peptide by verifying its molecular weight.
Expected Yield and Purity
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Step | >99% | Crucial for the synthesis of longer peptides. Lower efficiency leads to a higher proportion of deletion sequences. |
| Crude Peptide Purity | 40-70% | Highly dependent on the peptide sequence and length. |
| Final Yield after Purification | 10-30% | Varies significantly based on the peptide's sequence, length, solubility, and the efficiency of the purification process. |
| Purity for In Vitro Assays | >95% | Recommended for bioassays to ensure that observed effects are due to the target peptide. |
| Purity for In Vivo Studies | >98% | Necessary for clinical trials and animal studies to minimize potential toxicity from impurities. |
Biological Context: Peptide T and the CCR5 Signaling Pathway
Peptide T acts as an antagonist at the CCR5 receptor, a G-protein coupled receptor (GPCR). By binding to CCR5, Peptide T blocks the binding of the HIV envelope protein gp120, thereby inhibiting viral entry into host cells. The natural ligands for CCR5 are chemokines like RANTES, MIP-1α, and MIP-1β. Binding of these ligands (or gp120) initiates a signaling cascade that leads to cellular responses such as chemotaxis. Peptide T's antagonism prevents the initiation of this cascade.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Lyophilized Peptide T TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines for the proper handling, storage, and reconstitution of lyophilized Peptide T trifluoroacetate (B77799) (TFA). It includes comprehensive protocols for quality control, TFA removal, and a functional in vitro assay to assess its biological activity as an HIV-1 entry inhibitor. Additionally, it outlines the signaling pathway of its target, the CCR5 receptor, and provides quantitative data to ensure accurate and reproducible experimental outcomes.
Introduction to Peptide T
Peptide T is a synthetic octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120.[1] It functions as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), a primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[1][2] By binding to CCR5, Peptide T allosterically inhibits the interaction between gp120 and the receptor, thereby blocking viral entry into host cells.[2] Its analog, D-ala1-peptide T-amide (DAPTA), is a more stable form of the peptide that has been investigated in clinical trials.[2] Due to its mechanism of action, Peptide T and its analogs are valuable tools for studying HIV-1 entry and for the development of novel antiretroviral therapies.
Quantitative Data Summary
Accurate quantification and characterization are critical for reliable experimental results. The following tables summarize key quantitative parameters for Peptide T TFA and its analog, DAPTA.
Table 1: Physicochemical Properties
| Property | Peptide T | DAPTA (D-ala¹-peptide T-amide) |
| Sequence | Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr | D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH₂ |
| Molecular Weight | 857.8 g/mol | 856.9 g/mol |
| Appearance | White lyophilized powder | White lyophilized powder |
| Purity (by HPLC) | Typically >95% | Typically >98% |
Table 2: Solubility
| Solvent | This compound | DAPTA |
| Water | Soluble | Soluble (up to 50 mg/mL)[3] |
| DMSO | Soluble | Soluble |
| Ethanol | Sparingly soluble | Sparingly soluble |
Table 3: Biological Activity
| Assay | Peptide T | DAPTA |
| HIV-1 Entry Inhibition (IC₅₀) | 10⁻¹² to 10⁻⁹ M (for R5 strains)[4] | 0.06 nM (for gp120 Bal)[5] |
Handling and Storage of Lyophilized this compound
Proper handling and storage are crucial to maintain the integrity and activity of lyophilized this compound.
Initial Receipt and Storage
-
Upon receipt, store the lyophilized peptide at -20°C or colder for long-term stability.[6] For short-term storage (days to weeks), 4°C is acceptable.[6]
-
Protect the vial from light.[7]
-
Peptides are shipped at ambient temperature and are stable for the duration of transit.[7]
Handling Precautions
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, as lyophilized peptides are often hygroscopic.[6]
-
Wear gloves and work in a clean environment to avoid contamination.
-
Weigh out the desired amount of peptide quickly and reseal the vial tightly.
Reconstitution of Lyophilized this compound
The following protocol outlines the steps for reconstituting lyophilized this compound for experimental use.
Materials
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q® or WFI)
-
Dimethyl sulfoxide (B87167) (DMSO), optional
-
Sterile polypropylene (B1209903) or low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Reconstitution Protocol
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition:
-
For aqueous solutions: Based on the net peptide content (see Section 5), calculate the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL). Slowly add the water to the vial, directing the stream down the side of the vial.
-
For DMSO stock solutions: If a higher concentration is required or if the peptide has poor aqueous solubility, first dissolve it in a small amount of DMSO.[8] Then, slowly add the desired aqueous buffer to the DMSO solution, mixing gently, to achieve the final concentration and buffer composition. Note: The final DMSO concentration should be kept as low as possible for biological assays (typically <0.5%).
-
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used to aid dissolution if necessary. The solution should be clear and free of particulates.
-
Aliquoting and Storage:
Quality Control: Determination of Net Peptide Content
The gross weight of a lyophilized peptide includes the peptide itself, counterions (TFA), and bound water. The net peptide content, which is the actual percentage of peptide by weight, is typically 60-90%.[10] Accurate determination of net peptide content is essential for preparing solutions of known concentrations.
Principle
Quantitative amino acid analysis (AAA) is a common method to determine the net peptide content.[10] The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[4]
Protocol: Amino Acid Analysis
-
Accurately weigh a small amount of the lyophilized peptide.
-
Perform acid hydrolysis of the peptide sample (e.g., using 6 M HCl at 110°C for 24 hours) to break it down into its individual amino acids.[11]
-
Separate the amino acids using a suitable chromatographic method, such as ion-exchange chromatography or reverse-phase HPLC.[4]
-
Quantify the amount of each amino acid by comparing it to a known standard.
-
Calculate the net peptide content using the following formula:
Net Peptide Content (%) = (Measured mass of peptide / Initial gross weight of lyophilized powder) x 100
Alternatively, the theoretical net peptide content can be estimated if the number of basic residues is known:
Theoretical Net Peptide Content (%) = (MW of peptide / (MW of peptide + (n x MW of TFA))) x 100 [12] Where 'n' is the number of basic residues (Arg, Lys, His) plus the N-terminus, and the molecular weight of TFA is 114 g/mol .
Trifluoroacetic Acid (TFA) Considerations and Removal
TFA is a byproduct of solid-phase peptide synthesis and is present as a counterion in the lyophilized product.[11] Residual TFA can interfere with biological assays by lowering the pH and exhibiting cytotoxic effects.[11]
Protocol: TFA Removal by HCl Salt Exchange
For sensitive cell-based assays, it is recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl).
-
Dissolve the lyophilized this compound in a solution of 100 mM HCl.[8]
-
Allow the solution to stand at room temperature for 1 minute.[8]
-
Freeze the solution in liquid nitrogen.[8]
-
Lyophilize the frozen solution to obtain the peptide as an HCl salt.[8]
-
Repeat the process 2-3 times for complete exchange.
Experimental Protocols: In Vitro HIV-1 Entry Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of Peptide T on HIV-1 entry using pseudotyped viruses.
Materials
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-pseudotyped virus (R5-tropic, e.g., BaL or JR-FL)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Peptide T stock solution
-
96-well cell culture plates (white, solid-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Assay Protocol
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate overnight.
-
Peptide Dilution: Prepare serial dilutions of Peptide T in growth medium.
-
Pre-incubation: Add 50 µL of the diluted Peptide T or control (medium only) to the wells containing the TZM-bl cells and incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of HIV-1 pseudovirus (at a predetermined optimal dilution) to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luminescence Reading:
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis: Calculate the percent inhibition of viral entry for each Peptide T concentration relative to the virus-only control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the Peptide T concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Peptide T Mechanism of Action
The following diagram illustrates the mechanism by which Peptide T inhibits HIV-1 entry.
Caption: HIV-1 Entry Inhibition by Peptide T.
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or HIV-1 gp120, CCR5, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. Peptide T acts as an antagonist, blocking the initiation of this cascade by viral gp120.
Caption: Simplified CCR5 Signaling Cascade.
Experimental Workflow for Peptide T Reconstitution and Use
The following diagram outlines the logical flow from receiving the lyophilized peptide to its use in an in vitro assay.
Caption: Workflow for Peptide T Handling.
References
- 1. levelaccess.com [levelaccess.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. bachem.com [bachem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. accessibleweb.com [accessibleweb.com]
- 8. biocat.com [biocat.com]
- 9. Color Palette by Deque [color-contrast-checker.deque.com]
- 10. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. colorcontrast.app [colorcontrast.app]
Troubleshooting & Optimization
Technical Support Center: Peptide T & TFA Insolubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for insolubility issues encountered with Peptide T and its trifluoroacetate (B77799) (TFA) salt form. The following question-and-answer format addresses common challenges to facilitate a seamless experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Peptide T and why is its solubility a concern?
A1: Peptide T is an octapeptide (sequence: Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the HIV-1 envelope glycoprotein (B1211001) gp120.[1] It acts as an HIV entry inhibitor by blocking the virus's interaction with the CCR5 co-receptor.[2][3] Like many synthetic peptides, Peptide T is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the synthesis and purification process.[4] While TFA aids in purification and initial solubility for some peptides, it can also contribute to insolubility and aggregation, and may have undesirable effects in biological assays.[5][6] Proper solubilization is critical for accurate dosing and obtaining reliable experimental results.
Q2: What are the primary factors influencing the solubility of my Peptide T TFA salt?
A2: Several factors can impact the solubility of your this compound salt:
-
Amino Acid Composition: The sequence of Peptide T is rich in polar, uncharged threonine and serine residues, which generally favor solubility in aqueous solutions. However, the presence of a tyrosine residue can contribute to hydrophobic interactions.
-
Peptide Length: As an octapeptide, Peptide T is relatively short, which is generally favorable for solubility compared to longer peptides that have a higher tendency to aggregate.[7]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where it has no net charge. Adjusting the pH of the solvent away from the pI can increase solubility.
-
TFA Counterion: The trifluoroacetate counterion can influence the peptide's secondary structure and propensity to aggregate.[5] In some cases, TFA can enhance solubility, while in others it may lead to the formation of insoluble salts.
-
Temperature: Increasing the temperature can sometimes improve the solubility of a peptide, but excessive heat should be avoided to prevent degradation.[8]
Q3: My lyophilized this compound won't dissolve in water. What should I do?
A3: If this compound is insoluble in sterile water, a systematic approach is recommended. First, it's crucial to test the solubility on a small aliquot of the peptide to avoid wasting your entire stock.[9] Based on the amino acid sequence of Peptide T, it has a neutral to slightly polar character.
Here is a recommended troubleshooting workflow:
-
Initial Assessment: Calculate the theoretical net charge of Peptide T at neutral pH. With a free N-terminus (+1) and a free C-terminus (-1), and no charged side chains, the net charge is 0, making it a neutral peptide.
-
Mild Acidification: For neutral or basic peptides, dissolving in a dilute acidic solution can be effective. Try a small amount of 10-25% acetic acid.[9]
-
Organic Co-solvents: If the peptide remains insoluble, it may be due to hydrophobic aggregation. In this case, initially dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly diluting it with your aqueous buffer of choice is a common strategy.[9] Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher concentrations.[10]
-
Sonication: Gentle sonication in a cool water bath can help to break up aggregates and facilitate dissolution.[11]
Q4: Can the TFA salt interfere with my cellular assays?
A4: Yes, residual TFA in your peptide preparation can have several detrimental effects on cellular experiments. TFA is a strong acid and can alter the pH of your culture medium. More importantly, TFA itself has been shown to be cytotoxic and can inhibit cell proliferation, potentially leading to misleading results.[6] For sensitive applications like cell-based assays or in vivo studies, it is highly recommended to either use a peptide with a different salt form (e.g., acetate (B1210297) or hydrochloride) or perform a TFA removal step.[12][13]
Troubleshooting Guide for this compound Insolubility
This section provides a more detailed, step-by-step guide to addressing insolubility issues with this compound.
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide appears as a film or is difficult to weigh. | Peptide is hygroscopic and has absorbed moisture. | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5] |
| Peptide does not dissolve in sterile water. | Peptide T is a neutral peptide and may have limited solubility in neutral aqueous solutions. Aggregation may also be occurring. | 1. Attempt to dissolve in a small volume of 10% acetic acid. 2. If still insoluble, dissolve in a minimal amount of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer dropwise while vortexing.[9] 3. Use gentle sonication in a cool water bath to aid dissolution.[11] |
| Solution is cloudy or contains visible particulates after initial dissolution. | The peptide is not fully dissolved and may be suspended or aggregated. | 1. Centrifuge the solution to pellet the undissolved material. Use the supernatant for your experiment, but note that the concentration will be lower than intended. 2. Attempt to redissolve the pellet using the organic solvent method described above. |
| Peptide precipitates out of solution upon dilution into an aqueous buffer. | The solubility limit of the peptide in the final buffer has been exceeded. | 1. Increase the proportion of the organic co-solvent if your experimental system can tolerate it. 2. Decrease the final concentration of the peptide solution. 3. Lyophilize the precipitated peptide and attempt to redissolve it in a different buffer system. |
| Inconsistent results in biological assays. | Potential TFA interference or peptide aggregation affecting bioactivity. | 1. Perform a TFA removal step (see Experimental Protocols section). 2. Prepare fresh solutions of the peptide for each experiment to minimize aggregation over time. 3. Consider using the more stable analog, D-Ala¹-peptide T-amide (DAPTA), if available.[2] |
Data Presentation
| Solvent | General Peptide Solubility | Suitability for Peptide T (Neutral Peptide) |
| Sterile Water | High for short, charged peptides.[7] | Moderate to low; worth attempting as a first step. |
| Phosphate-Buffered Saline (PBS) | Good for many peptides at physiological pH. | Moderate to low; similar to water. |
| Acetic Acid (10-25%) | Good for basic and some neutral peptides.[9] | Recommended if water fails. |
| Ammonium Bicarbonate (0.1 M) | Good for acidic peptides. | Not recommended. |
| Dimethyl Sulfoxide (DMSO) | High for most peptides, especially hydrophobic ones (~99% solubility).[9] | High; a reliable option for initial solubilization. |
| Dimethylformamide (DMF) | High for many hydrophobic peptides. | High; an alternative to DMSO. |
| Acetonitrile (ACN) | Moderate to high for many peptides. | Can be used as an alternative organic solvent. |
Experimental Protocols
Protocol for Solubility Testing of this compound
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Weigh out a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, defined volume of sterile, deionized water (e.g., 100 µL) to the tube.
-
Vortex the tube gently for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a cool water bath for 5-10 minutes.
-
If the peptide remains insoluble, add 10% acetic acid dropwise (e.g., 1-5 µL) and vortex.
-
If insolubility persists, use a new 1 mg aliquot and dissolve it in a minimal volume of DMSO (e.g., 20-50 µL).
-
Once fully dissolved in DMSO, slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
Protocol for Trifluoroacetic Acid (TFA) Removal via HCl Exchange
This protocol is adapted from standard methods for TFA salt exchange.[14]
-
Dissolve the this compound in 100 mM hydrochloric acid (HCl).
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.
-
For complete TFA removal, it is recommended to repeat steps 1-4 at least two more times.
Visualizations
Experimental Workflow for Solubilizing this compound
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrosoluble Cu(i)-DAPTA complexes: synthesis, characterization, luminescence thermochromism and catalytic activity for microwave-assisted three-component azide–alkyne cycloaddition click reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. medium.com [medium.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biocat.com [biocat.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 13. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Peptide T & Sensitive Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetic acid (TFA) from Peptide T preparations intended for use in sensitive assays.
Frequently Asked Questions (FAQs)
Q1: What is Peptide T and what are its physicochemical properties?
Peptide T is an octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT). It is a synthetic peptide that was investigated as an HIV entry inhibitor. As a peptide, it is soluble in water.
Physicochemical Properties of Peptide T
| Property | Value |
| Molecular Formula | C₃₅H₅₅N₉O₁₆ |
| Molecular Weight | 857.87 g/mol |
| Sequence | ASTTTNYT |
| Solubility | Soluble in water |
Q2: Why is it critical to remove Trifluoroacetic Acid (TFA) from Peptide T for sensitive assays?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, including Peptide T.[1][2] Consequently, commercially available peptides are often supplied as TFA salts.[1] Residual TFA can significantly impact sensitive biological assays in several ways:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at nanomolar concentrations, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[3]
-
Interference with Biological Activity: TFA can alter the secondary structure and biological activity of peptides, which can affect their interaction with their intended targets.
-
Assay Interference: The presence of TFA can interfere with certain analytical techniques. For example, its strong absorbance in the infrared spectrum can complicate the analysis of a peptide's secondary structure. In mass spectrometry, TFA can suppress the ionization of peptides, leading to reduced sensitivity.
-
Alteration of pH: As a strong acid, TFA can lower the pH of the peptide solution, which may affect the stability of the peptide and the conditions of the assay.
Q3: What are the common methods for removing TFA from Peptide T?
Several methods are available to remove TFA from peptide preparations. The most common and effective methods include:
-
Lyophilization with Hydrochloric Acid (HCl): This is a widely used method that involves dissolving the peptide in a dilute solution of a stronger acid, like HCl, and then freeze-drying (lyophilizing) the sample. The stronger acid displaces the weaker TFA, which is then removed as a volatile component during lyophilization. This process is typically repeated several times to ensure complete removal.
-
Ion-Exchange Chromatography (IEX): This chromatographic technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate (B1210297) or chloride.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While often used for purification with TFA-containing mobile phases, RP-HPLC can also be employed for TFA removal. This is achieved by using a mobile phase that contains a more biologically compatible acid, such as acetic acid.
Troubleshooting Guides
Issue 1: Low Peptide T Recovery After TFA Removal
| Possible Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials. |
| Peptide precipitation during ion-exchange chromatography. | Optimize the buffer pH and ionic strength. The solubility of Peptide T may be pH-dependent. |
| Non-specific binding to chromatography columns or labware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions. |
| Peptide degradation. | Avoid harsh pH conditions and prolonged exposure to room temperature. Analyze the peptide's integrity by HPLC and mass spectrometry after the removal process. |
Issue 2: Incomplete TFA Removal from Peptide T
| Possible Cause | Troubleshooting Steps |
| Insufficient number of lyophilization cycles with HCl. | Increase the number of dissolution-lyophilization cycles to three or more. If possible, monitor TFA levels after each cycle. |
| Inefficient displacement of TFA during ion-exchange. | Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. Increase the concentration or volume of the eluting salt solution. |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and thoroughly clean all labware. |
Issue 3: Altered Peptide T Activity in Biological Assays Post-TFA Removal
| Possible Cause | Troubleshooting Steps |
| Residual TFA is still present. | Quantify the TFA level using an appropriate analytical method and perform additional removal steps if necessary. |
| The new counter-ion (e.g., chloride or acetate) is affecting the assay. | Run a control experiment with the buffer containing the new counter-ion to assess its effect on the cells or assay components. |
| Peptide T has degraded during the TFA removal process. | Analyze the purity and integrity of the peptide by HPLC and mass spectrometry. |
Quantitative Data on TFA Removal Methods
The efficiency of TFA removal and the recovery of the peptide can vary depending on the chosen method and the specific properties of the peptide. The following tables provide a summary of typical efficiencies and recovery rates based on studies of various peptides.
Table 1: Comparison of TFA Removal Efficiency and Peptide Recovery
| Method | TFA Removal Efficiency | Peptide Recovery Yield | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >99% | >95% | |
| Ion-Exchange Chromatography (Strong Anion Exchange) | >97% | >95% | |
| Reverse-Phase HPLC (with Acetic Acid) | ~75% | ~80% |
Detailed Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the Peptide T in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization, reconstitute the Peptide T in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of Peptide T.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where Peptide T is charged.
-
Sample Loading: Dissolve the Peptide T in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.
-
Elution: Elute the Peptide T from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.
Visualizations
Peptide T Signaling Pathway
Peptide T acts as an antagonist to the CCR5 receptor, a G-protein coupled receptor (GPCR). By binding to CCR5, Peptide T blocks the binding of its natural chemokine ligands (like RANTES, MIP-1α, MIP-1β) and HIV's gp120 envelope protein. This inhibition prevents the initiation of downstream signaling cascades that are involved in cell migration and, in the case of HIV, viral entry. The diagram below illustrates the canonical CCR5 signaling pathway and indicates where Peptide T exerts its inhibitory effect.
Experimental Workflow for a Sensitive Cell-Based Assay
This diagram outlines a typical workflow for conducting a sensitive cell-based assay with Peptide T, incorporating the crucial TFA removal step.
References
Technical Support Center: Impact of Residual TFA on Peptide T cell-based Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on addressing the significant impact of residual trifluoroacetic acid (TFA) on the results of peptide T cell-based assays and providing solutions to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide preparations?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification with reverse-phase high-performance liquid chromatography (RP-HPLC). While lyophilization removes free TFA, it often remains as a counterion bound to positively charged amino acid residues (like Lysine, Arginine, and Histidine) in the peptide, forming a TFA salt.[1] The amount of residual TFA can be substantial, sometimes accounting for 10-45% of the peptide's total weight.[2]
Q2: How can residual TFA adversely affect my T cell-based assay results?
A2: Residual TFA can significantly interfere with T cell-based assays in several ways:
-
Cytotoxicity: TFA is toxic to cells, including lymphocytes, even at low concentrations. This can lead to reduced cell viability and proliferation, masking the true biological effect of the peptide.[3]
-
Altered T cell Responses: TFA can non-specifically activate or suppress T cell responses. It has been shown to inhibit T cell proliferation and cytokine secretion, leading to false-negative results. Conversely, in some contexts, it might cause non-specific stimulation, resulting in false-positive signals.[2][3]
-
pH Alterations: As a strong acid, TFA can lower the pH of your cell culture medium, which can negatively impact T cell function and viability.[3]
-
Peptide Conformation Changes: The presence of TFA as a counterion can alter the secondary structure of the peptide, potentially affecting its recognition by T cell receptors (TCRs).
Q3: What are the acceptable levels of TFA in peptide preparations for T cell assays?
A3: For sensitive cell-based assays, including T cell assays, it is highly recommended to minimize the TFA content. While there is no universally defined "safe" limit, it is generally advised to use peptides with the lowest possible TFA content, ideally with TFA exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).
Q4: How can I remove residual TFA from my peptide sample?
A4: Several methods are available for removing or exchanging TFA counterions:
-
HCl Exchange: This is a common and effective method that involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) followed by lyophilization. This process is typically repeated multiple times to ensure complete exchange.[1][4][5][6][7]
-
Ion-Exchange Chromatography: This technique separates the peptide from the TFA counterions based on charge.
-
Reverse-Phase HPLC with a non-TFA mobile phase: The peptide can be re-purified using a mobile phase containing a more biocompatible acid, such as acetic acid.
Troubleshooting Guides
Issue 1: Low or No T cell Response to Peptide Stimulation in ELISpot or ICS assays
| Possible Cause | Troubleshooting Steps |
| TFA-induced Cytotoxicity | 1. Check Cell Viability: Perform a trypan blue exclusion assay or use a viability dye in your flow cytometry panel to assess cell death in peptide-stimulated wells compared to controls. |
| 2. Run a TFA Control: Prepare a solution of TFA at a concentration equivalent to that in your peptide stock and add it to a well with T cells but without the peptide. A decrease in cell viability or function in this well points to TFA toxicity. | |
| 3. Perform TFA Removal: Use one of the recommended methods to exchange the TFA counterion for acetate or HCl and repeat the assay. | |
| TFA-mediated Inhibition of T cell function | 1. Use a TFA-free Peptide: If possible, obtain a new batch of the peptide with a different counterion for comparison. |
| 2. Optimize Peptide Concentration: High concentrations of a TFA-containing peptide can be more inhibitory. Titrate the peptide concentration to find an optimal balance between specific stimulation and TFA-induced suppression. | |
| Incorrect Peptide Handling/Storage | 1. Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving the peptide. Some peptides may require a small amount of a solvent like DMSO before dilution in aqueous buffer.[8] |
| 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide stock solution to minimize degradation.[3] |
Issue 2: High Background or Non-Specific T cell Activation
| Possible Cause | Troubleshooting Steps |
| Contaminants in Peptide Preparation | 1. Check Peptide Purity: Ensure the peptide purity is high (>90-95%). Contaminating peptides can elicit off-target T cell responses.[9] |
| 2. Test a Different Peptide Batch: If possible, test a new synthesis of the same peptide to rule out batch-specific contamination. | |
| Endotoxin Contamination | 1. Use Endotoxin-free Reagents: Peptides used for T cell assays should be certified as low in endotoxin. Endotoxins are potent activators of immune cells and can cause high background.[3] |
| TFA-induced non-specific stimulation | 1. Run a TFA Control: As mentioned previously, a TFA-only control can help determine if the counterion itself is causing non-specific activation. |
Data Presentation
The following tables provide illustrative data on the potential impact of residual TFA on T cell-based assays. The data is representative and intended to highlight the importance of considering TFA contamination in experimental design and data interpretation.
Table 1: Effect of Residual TFA on T Cell Proliferation (CFSE Assay)
| Peptide Concentration (µg/mL) | % Proliferation (TFA-containing peptide) | % Proliferation (TFA-free peptide - HCl salt) |
| 10 | 15% | 65% |
| 5 | 25% | 62% |
| 1 | 40% | 55% |
| 0.1 | 35% | 30% |
| 0 (Unstimulated) | 5% | 5% |
Table 2: Impact of Residual TFA on IFN-γ Production (ELISpot Assay)
| Peptide Concentration (µg/mL) | Spot Forming Units (SFU) per million cells (TFA-containing peptide) | Spot Forming Units (SFU) per million cells (TFA-free peptide - HCl salt) |
| 10 | 50 | 250 |
| 5 | 80 | 240 |
| 1 | 120 | 200 |
| 0.1 | 100 | 110 |
| 0 (Unstimulated) | 10 | 10 |
Table 3: Influence of Residual TFA on Intracellular Cytokine Staining (ICS) for IFN-γ
| Peptide Concentration (µg/mL) | % IFN-γ+ of CD8+ T cells (TFA-containing peptide) | % IFN-γ+ of CD8+ T cells (TFA-free peptide - HCl salt) |
| 10 | 0.8% | 4.5% |
| 5 | 1.5% | 4.2% |
| 1 | 2.5% | 3.8% |
| 0.1 | 2.0% | 2.2% |
| 0 (Unstimulated) | 0.1% | 0.1% |
Experimental Protocols
Protocol 1: TFA Removal from Synthetic Peptides via HCl Exchange
This protocol describes a common method for exchanging TFA counterions with chloride ions.
-
Dissolution: Dissolve the TFA-salt of the peptide in distilled water to a concentration of 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[1]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[1]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[1]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[1]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired sterile buffer for use in T cell assays.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol outlines a method for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[10][11]
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% fetal bovine serum (FBS) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add the TFA-free peptide at various concentrations to the appropriate wells. Include a positive control (e.g., anti-CD3/CD28 beads or PHA) and a negative (unstimulated) control.
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, single T cells and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.
Protocol 3: ELISpot Assay for IFN-γ Secretion
This protocol describes the detection of IFN-γ secreting T cells in response to peptide stimulation.
-
Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[12]
-
Washing and Blocking: The next day, wash the plate with sterile PBS and block with complete RPMI medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.[12]
-
Stimulation: Add the TFA-free peptide at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Detection: Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate (e.g., BCIP/NBT). Stop the reaction by washing with tap water once spots have developed.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
Protocol 4: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol details the detection of intracellular IFN-γ in T cells by flow cytometry.
-
Cell Stimulation: In a 96-well round-bottom plate, stimulate 1-2 x 10^6 PBMCs with the TFA-free peptide for 6 hours at 37°C. Include positive and negative controls.
-
Protein Transport Inhibition: For the last 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.[13][14]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and a viability dye for 20-30 minutes on ice.[15]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[15]
-
Intracellular Staining: Stain the fixed and permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.[15]
-
Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, single T cells (e.g., CD3+CD8+) and determine the percentage of IFN-γ positive cells.
Visualizations
Caption: Simplified T Cell Receptor (TCR) Signaling Pathway.
Caption: Troubleshooting workflow for TFA-related issues in T cell assays.
References
- 1. lifetein.com [lifetein.com]
- 2. youtube.com [youtube.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. scribd.com [scribd.com]
- 7. lifetein.com [lifetein.com]
- 8. stemcell.com [stemcell.com]
- 9. T Cells Recognizing a Peptide Contaminant Undetectable by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
Optimizing Peptide T TFA concentration for antiviral effect
Welcome to the Technical Support Center for Peptide T Trifluoroacetate (TFA). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for evaluating the antiviral effects of Peptide T, with a specific focus on the implications of the TFA counter-ion.
Frequently Asked Questions (FAQs)
Q1: What is Peptide T and what is its primary antiviral mechanism?
A1: Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120.[1][2][3][4] Its primary antiviral activity is the inhibition of HIV-1 entry into host cells. It achieves this by acting as a ligand for the CD4 receptor and blocking the interaction between gp120 and the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains.[1]
Q2: At what concentration is Peptide T expected to show an antiviral effect?
A2: Peptide T has been shown to exert its peak inhibitory effects at very low concentrations, typically ranging from 1 picomolar (10-12 M) to 1 nanomolar (10-9 M). The optimal concentration can vary depending on the specific viral strain, cell type, and assay conditions.
Q3: How can the trifluoroacetic acid (TFA) counter-ion affect my experiments?
A3: TFA is a remnant of the peptide synthesis and purification process. Residual TFA in your Peptide T sample can significantly impact experimental outcomes. It has been shown to:
-
Influence cell viability: TFA can inhibit cell proliferation at concentrations as low as 10 nM in some cell lines, while in others it may promote growth at higher concentrations (0.5-7.0 mM).
-
Alter peptide structure: The presence of TFA can affect the secondary structure and solubility of the peptide.
-
Interfere with assays: TFA can interfere with certain analytical techniques like FTIR spectroscopy and may alter the pH of your experimental solutions.
Q4: Should I remove TFA from my Peptide T sample?
A4: For sensitive cellular assays, it is highly recommended to minimize the concentration of TFA. If you observe unexpected effects on cell viability or inconsistent antiviral activity, you should consider exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate. Services for TFA removal are commercially available.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antiviral effect observed | 1. Suboptimal Peptide T concentration: The concentration may be too low or too high. 2. TFA interference: High TFA levels might be masking the antiviral effect or causing cytotoxicity. 3. Incorrect viral tropism: Peptide T is most effective against R5-tropic HIV-1 strains. | 1. Perform a dose-response experiment with a broad range of Peptide T concentrations (e.g., 10⁻¹³ M to 10⁻⁷ M). 2. Use a TFA-free control (if available) or perform a TFA salt exchange to HCl or acetate. 3. Confirm the tropism of your viral strain (e.g., via sequencing). |
| High cell toxicity observed | 1. High Peptide T concentration: Although generally not highly toxic, very high concentrations may affect cell viability. 2. TFA-induced cytotoxicity: TFA can be toxic to cells even at low concentrations. | 1. Determine the 50% cytotoxic concentration (CC50) of your Peptide T TFA salt using a standard cytotoxicity assay (e.g., MTT assay). 2. Test the cytotoxicity of TFA alone at concentrations equivalent to those in your peptide solution. Consider TFA removal if toxicity is observed. |
| Inconsistent results between experiments | 1. Peptide degradation: Improper storage and handling can lead to peptide degradation. 2. Variability in TFA content: Different batches of synthetic peptides can have varying levels of TFA. 3. Peptide aggregation: Hydrophobic peptides can be prone to aggregation. | 1. Store lyophilized peptide at -20°C, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Quantify the TFA content if possible or perform a salt exchange for consistency. 3. Use recommended solvents for dissolution and consider performing a peptide solubility test. A Thioflavin T assay can be used to monitor aggregation. |
Quantitative Data Summary
Table 1: Antiviral Activity of Peptide T
| Parameter | Virus Strain | Cell Type | Concentration Range | Result |
| IC50 | R5 and R5/X4 HIV-1 | MDMs, microglia, primary CD4+ T cells | 10⁻¹² M - 10⁻⁹ M | 60-99% inhibition of viral replication |
Table 2: Effect of TFA on Cell Viability
| Cell Type | TFA Concentration | Effect |
| Fetal rat osteoblasts | >10 nM | Inhibition of cell proliferation |
| Murine glioma cells | 0.5 mM - 7.0 mM | Stimulation of cell growth |
Experimental Protocols
HIV-1 Entry Inhibition Assay (Luciferase Reporter Assay)
This protocol is adapted from studies evaluating HIV-1 entry inhibitors.
-
Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate and incubate overnight.
-
Peptide Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A recommended starting range is 10⁻¹³ M to 10⁻⁷ M.
-
Treatment and Infection:
-
Remove the medium from the cells.
-
Add the diluted Peptide T solutions to the wells.
-
Immediately add a predetermined amount of R5-tropic HIV-1 pseudovirus.
-
Include controls: cells with virus but no peptide (positive control) and cells with no virus and no peptide (negative control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
Data Acquisition:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Peptide T concentration relative to the positive control.
-
Determine the IC50 value (the concentration at which 50% of viral entry is inhibited) by plotting the percentage of inhibition against the log of the Peptide T concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of this compound and the TFA salt alone.
-
Cell Preparation: Seed the desired cell line in a 96-well plate and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of this compound (and/or TFA alone) in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Include a "medium only" control.
-
-
Incubation: Incubate the plate for 24-48 hours (this should match the duration of your antiviral assay).
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well.
-
Shake the plate for 15-30 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "medium only" control.
-
Determine the CC50 value (the concentration at which 50% of cell viability is lost).
-
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of Peptide T at the CCR5 co-receptor.
Caption: A logical workflow for troubleshooting common issues in Peptide T antiviral experiments.
References
Preventing Peptide T TFA degradation in solution
Welcome to the technical support center for Peptide T. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Peptide T in solution, particularly when trifluoroacetic acid (TFA) is present as a counter-ion from synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Peptide T sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] During this process, TFA can form salts with the free amino groups of the peptide, such as the N-terminus and the side chains of basic amino acid residues (e.g., Lysine, Arginine, Histidine).[2][3] Consequently, commercially available synthetic peptides are often supplied as TFA salts. While lyophilization removes excess TFA, the bound counter-ions remain.[3]
Q2: How can residual TFA affect my experiments with Peptide T?
Residual TFA can have several effects on your experiments:
-
Alteration of Biological Activity: TFA can be toxic to cells in culture and may alter the biological activity of Peptide T, leading to inconsistent or erroneous results in cellular assays.[2]
-
Physicochemical Changes: The presence of TFA as a counter-ion can affect the peptide's secondary structure, solubility, and apparent molecular weight.[2][3]
-
Lowering of pH: When Peptide T TFA salt is dissolved, it can lower the pH of the solution, which may in turn affect the peptide's stability and the performance of your assay.
-
Interference with Analytical Techniques: TFA can interfere with certain analytical methods, such as infrared spectroscopy, and can suppress the signal in mass spectrometry.[4]
Q3: What are the primary causes of Peptide T degradation in solution?
Peptide T, like other peptides, is susceptible to several degradation pathways in solution:[5]
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.
-
Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are particularly prone to oxidation.[5][6]
-
Deamidation: Conversion of Asparagine (Asn) and Glutamine (Gln) to their corresponding acidic residues.[6]
-
Aggregation: Peptides can aggregate and precipitate out of solution, especially at high concentrations or near their isoelectric point.
-
Photodegradation: Exposure to light can degrade sensitive residues.[7]
-
Temperature-Induced Degradation: Higher temperatures accelerate all chemical degradation reactions.[7]
Q4: How should I store my lyophilized and reconstituted Peptide T?
Proper storage is crucial to maintain the integrity of Peptide T.
-
Lyophilized Peptide T: For long-term storage, keep the lyophilized powder at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect it from moisture.[7][8][9] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][6]
-
Peptide T in Solution: Storing peptides in solution for extended periods is not recommended.[8] If necessary, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][8] Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.[9] Use sterile buffers at a pH of 5-7 for reconstitution to enhance stability.[9]
Troubleshooting Guides
Issue 1: Inconsistent or poor results in cell-based assays.
This could be due to TFA toxicity or altered peptide activity.
Solution:
-
TFA Removal: It is highly recommended to perform a TFA salt exchange to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[2] See the detailed protocol for TFA removal below.
Issue 2: Peptide T is precipitating out of solution.
This may be due to poor solubility at the working concentration or pH.
Solution:
-
Solubility Test: Before preparing a large batch, test the solubility of a small amount of Peptide T in different solvents.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.
-
Use of Solubilizing Agents: For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.
Issue 3: Loss of Peptide T activity over time in solution.
This is likely due to chemical degradation.
Solution:
-
Optimize Storage Conditions: Ensure the peptide solution is stored in aliquots at -20°C or -80°C and protected from light.[5][7]
-
Use Freshly Prepared Solutions: For critical experiments, use freshly prepared solutions of Peptide T.
-
Consider Excipients: For longer-term stability in solution, the use of stabilizing excipients such as antioxidants (for oxidation-prone peptides) or buffering agents can be explored.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal (HCl Exchange)
This protocol replaces the TFA counter-ion with a chloride ion.[1][3]
Materials:
-
Lyophilized Peptide T (TFA salt)
-
100 mM Hydrochloric Acid (HCl)
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in sterile water to a concentration of 1 mg/mL.[3]
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[3]
-
Let the solution stand at room temperature for at least one minute.[3]
-
Freeze the solution rapidly, for example, using liquid nitrogen or a -80°C freezer.[3]
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete exchange, repeat the cycle of redissolving in the HCl solution (step 2) and lyophilizing (steps 4-5) at least two more times.[3]
-
After the final lyophilization, dissolve the resulting Peptide T HCl salt in your desired experimental buffer.
Protocol 2: Stability Assessment of Peptide T using RP-HPLC
A stability-indicating HPLC method can be used to monitor the degradation of Peptide T over time.[10][11]
Objective: To quantify the amount of intact Peptide T and detect the formation of degradation products under specific storage conditions.
Materials:
-
Reconstituted Peptide T solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubators or water baths at desired temperatures
Procedure:
-
Prepare a stock solution of Peptide T in the desired buffer.
-
Divide the stock solution into several aliquots.
-
Store the aliquots under different conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Analyze the samples by RP-HPLC. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at a wavelength of 214 nm or 280 nm.
-
Calculate the percentage of remaining intact Peptide T by comparing the peak area at each time point to the initial peak area at time 0. The appearance of new peaks indicates degradation products.
Data Presentation
Table 1: General Stability of Peptides under Different Storage Conditions
| Storage Condition | Form | Temperature | Expected Stability |
| Long-term | Lyophilized | -80°C | Several years[8] |
| Long-term | Lyophilized | -20°C | Several years[8] |
| Short-term | Lyophilized | 4°C | Weeks to months[6] |
| Short-term | Lyophilized | Room Temperature | Days to weeks[9] |
| In Solution | Aliquoted & Frozen | -80°C | Up to 1 year[9] |
| In Solution | Aliquoted & Frozen | -20°C | 3-4 months[9] |
| In Solution | Refrigerated | 4°C | 1-2 weeks[9] |
Table 2: Example of Forced Degradation Study Results for a Peptide
This table illustrates typical results from a forced degradation study, which is used to understand the degradation pathways of a peptide under various stress conditions.[12][13][14][15][16][17]
| Stress Condition | Duration | Temperature | % Recovery of Intact Peptide | Major Degradation Products |
| 0.1 M HCl | 24 hours | 37°C | 85% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 37°C | 60% | Deamidation, Hydrolysis products |
| 3% H₂O₂ | 24 hours | 25°C | 75% | Oxidized products |
| Heat | 48 hours | 60°C | 70% | Various degradation products |
| Light Exposure | 72 hours | 25°C | 90% | Photodegradation products |
Visualizations
Caption: Workflow for proper handling and storage of Peptide T.
Caption: Process for TFA removal from Peptide T via HCl exchange.
Caption: Factors leading to common degradation pathways of Peptide T.
References
- 1. peptide.com [peptide.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 14. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Peptide T TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peptide T trifluoroacetate (B77799) (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Peptide T and its primary mechanism of action?
Peptide T is a synthetic octapeptide that acts as an HIV entry inhibitor. Its primary mechanism of action is to block the binding of the HIV envelope protein gp120 to the CCR5 co-receptor on the surface of target immune cells, thereby preventing viral entry and infection.[1] Peptide T's modified analog, D-ala1-peptide-T-amide (DAPTA), also functions as a CCR5 antagonist.
Q2: Why is Peptide T typically supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides. It is used to cleave the synthesized peptide from the resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC). As a result, synthetic peptides like Peptide T are often delivered as TFA salts.[2]
Q3: Can residual TFA from the synthesis process affect my experiments?
Yes, residual TFA can significantly impact experimental outcomes. TFA can remain as a counter-ion bound to the peptide and may alter the peptide's conformation, solubility, and bioactivity.[2][3] In cellular assays, TFA has been shown to be cytotoxic at nanomolar concentrations and can interfere with cell proliferation and receptor-binding studies.[3]
Q4: What are the common causes of batch-to-batch variability with synthetic peptides like Peptide T TFA?
Batch-to-batch variability in synthetic peptides can arise from several factors, including:
-
Differences in Purity: Variations in the efficiency of synthesis and purification can lead to different levels of impurities in each batch.[4][5]
-
Peptide Content: The net peptide content can vary between batches due to the presence of water, residual solvents, and counter-ions like TFA.[2]
-
Counter-ion Content: The amount of residual TFA can differ from batch to batch, affecting the peptide's properties.
-
Synthesis-Related Impurities: Incomplete reactions during synthesis can result in deletion or truncated peptide sequences.[2]
-
Storage and Handling: Improper storage and handling can lead to degradation, oxidation, or aggregation of the peptide.[2]
Q5: How can I minimize the impact of TFA in my experiments?
To minimize the effects of TFA, consider the following:
-
TFA Removal: If your experiments are sensitive to TFA, you can perform a TFA removal procedure, such as ion exchange chromatography or repeated lyophilization from an HCl solution.[3]
-
Use of Alternative Salt Forms: If available, consider using Peptide T in a different salt form, such as acetate (B1210297) or hydrochloride.
-
Consistent Batch Usage: For a series of related experiments, it is advisable to use a single, well-characterized batch of Peptide T to ensure consistency.
-
Thorough Characterization: Always ensure that each new batch of Peptide T is accompanied by a certificate of analysis (CoA) detailing its purity, peptide content, and residual TFA levels.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in bioactivity assays (e.g., CCR5 binding or HIV inhibition).
-
Possible Cause 1: Variation in Net Peptide Content between Batches.
-
Troubleshooting Step: Do not assume that equal weights of lyophilized peptide from different batches contain the same amount of active peptide. Refer to the Certificate of Analysis (CoA) for the net peptide content of each batch and adjust concentrations accordingly. If the net peptide content is not provided, consider having it determined by amino acid analysis.
-
-
Possible Cause 2: Interference from Residual TFA.
-
Troubleshooting Step: High concentrations of TFA can be cytotoxic or interfere with receptor-ligand interactions.[3] If you suspect TFA interference, perform a dose-response experiment with TFA alone to determine its effect on your assay. Consider performing a TFA removal step for sensitive applications.
-
-
Possible Cause 3: Peptide Degradation.
-
Troubleshooting Step: Ensure proper storage of the peptide at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Re-test the purity of your peptide stock solution using HPLC to check for degradation products.
-
-
Possible Cause 4: Peptide Aggregation.
-
Troubleshooting Step: Visually inspect the peptide solution for any precipitation or cloudiness. Use techniques like Dynamic Light Scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates.[7] If aggregation is suspected, try dissolving the peptide in a small amount of organic solvent (e.g., DMSO) before diluting with your aqueous buffer.[7]
-
Issue 2: Poor or inconsistent solubility of this compound.
-
Possible Cause 1: Hydrophobicity of the Peptide.
-
Troubleshooting Step: While Peptide T is not extremely hydrophobic, different batches with varying counter-ion content might exhibit different solubility profiles. Try dissolving the peptide in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) before adding it to your aqueous buffer.
-
-
Possible Cause 2: Peptide Aggregation.
-
Troubleshooting Step: Aggregation can lead to insolubility. Follow the troubleshooting steps for aggregation mentioned in Issue 1. Sonication can also help in dissolving the peptide.[7]
-
-
Possible Cause 3: Incorrect pH of the Solvent.
-
Troubleshooting Step: The solubility of peptides is often pH-dependent. Ensure the pH of your buffer is appropriate for Peptide T.
-
Issue 3: Discrepancies between the observed molecular weight and the theoretical molecular weight in mass spectrometry.
-
Possible Cause 1: Presence of TFA Adducts.
-
Troubleshooting Step: The presence of TFA counter-ions can lead to the observation of adducts in the mass spectrum. Look for peaks corresponding to the peptide mass + n(TFA mass), where the mass of TFA is approximately 114 Da.
-
-
Possible Cause 2: Peptide Modifications.
-
Troubleshooting Step: Oxidation of sensitive amino acids (if present) or other modifications during synthesis or storage can alter the molecular weight. Analyze the mass spectrum for peaks corresponding to common modifications.
-
Data Presentation
Table 1: Key Quality Attributes for Batch-to-Batch Comparison of this compound
| Parameter | Recommended Specification | Analytical Method | Potential Impact of Variability |
| Purity | >95% | RP-HPLC | Inconsistent bioactivity due to impurities. |
| Identity | Correct molecular weight | Mass Spectrometry (MS) | Wrong peptide or presence of major modifications. |
| Net Peptide Content | 70-90% | Amino Acid Analysis (AAA) | Inaccurate dosing and inconsistent results. |
| Residual TFA Content | <10% (can be application-dependent) | Ion Chromatography or NMR | Altered bioactivity, cytotoxicity in cell-based assays. |
| Water Content | <10% | Karl Fischer Titration | Inaccurate weighing and concentration calculations. |
Table 2: Troubleshooting Summary for Inconsistent Bioactivity
| Observation | Potential Cause | Recommended Action |
| Lower than expected activity | Low net peptide content, degradation, aggregation | Quantify peptide content, check for degradation by HPLC, test for aggregation. |
| High variability between replicates | Incomplete solubilization, TFA interference | Improve solubilization method, assess TFA effects. |
| No activity | Incorrect peptide, severe degradation | Verify peptide identity by MS, check for extensive degradation. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis of Peptide T
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in water or a suitable buffer.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis:
-
Inject 10-20 µL of the sample solution.
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Mass Spectrometry for Identity Confirmation of Peptide T
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 pmol/µL) in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for Peptide T (Theoretical MW ~858 Da).
-
-
Data Analysis:
-
Compare the observed monoisotopic mass with the theoretical mass of Peptide T.
-
Look for the presence of TFA adducts (M+114 Da).
-
Protocol 3: TFA Removal by Lyophilization with HCl
-
Dissolution:
-
Dissolve the this compound in a 10 mM HCl solution.
-
-
Lyophilization:
-
Freeze the solution and lyophilize until the peptide is a dry powder.
-
-
Repeat:
-
Repeat the dissolution and lyophilization steps two more times to ensure complete removal of TFA.
-
-
Final Product:
-
The final product will be the hydrochloride salt of Peptide T.
-
Visualizations
References
Technical Support Center: TFA Interference in Spectroscopic Analysis of Peptide T
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peptide T. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Trifluoroacetic Acid (TFA) interference during the spectroscopic analysis of Peptide T and its analogs.
Frequently Asked Questions (FAQs)
General
Q1: What is Peptide T?
A: Peptide T is an eight-amino-acid peptide (sequence: Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the HIV envelope protein gp120.[1][2][3][4] It functions as an HIV entry inhibitor by blocking the virus's interaction with the CCR5 receptor on target cells.[3][5] An analog of Peptide T, D-Ala1-peptide T-amide (DAPTA), has also been studied.[5]
Q2: Why is Trifluoroacetic Acid (TFA) present in my Peptide T sample?
A: TFA is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis to remove the peptide from the resin and deprotect the amino acid side chains.[6][7] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification to improve peak shape and resolution.[1][3][8] Consequently, residual TFA often remains in the final lyophilized peptide product as a counter-ion to positively charged residues.[6][9]
Q3: How can residual TFA affect my experiments with Peptide T?
A: Residual TFA can significantly impact various experiments. In biological assays, it can alter cellular responses, with effects ranging from inhibiting cell growth to promoting it.[6] In spectroscopic analyses, TFA can introduce artifactual signals, interfere with spectral measurements, and potentially alter the secondary structure of Peptide T, leading to inaccurate data and misinterpretation of results.[6][10]
Spectroscopic Analysis
Q4: How does TFA interfere with UV-Visible spectroscopy of Peptide T?
A: While TFA itself has low UV absorbance at wavelengths typically used for peptide quantification (215-280 nm), its presence can affect the local environment of chromophores in Peptide T, such as the tyrosine residue. This can lead to subtle shifts in the absorption spectrum, which may complicate quantitative analysis and studies of peptide conformation.[9] For routine quantification, the interference is often minimal, but for detailed structural analysis, it is a concern.
Q5: I'm seeing an unusual peak around 1670 cm⁻¹ in the FTIR spectrum of my Peptide T. Is this related to TFA?
A: Yes, this is a classic sign of TFA interference in Fourier-Transform Infrared (FTIR) spectroscopy. TFA has a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600-1700 cm⁻¹).[6] This overlap can obscure the signals corresponding to the secondary structure of Peptide T (e.g., α-helix, β-sheet, random coil), making conformational analysis difficult.[6]
Q6: Can TFA affect the Circular Dichroism (CD) spectrum of Peptide T?
A: Yes, TFA can interfere with Circular Dichroism (CD) spectroscopy. It can contribute to the CD signal, particularly in the far-UV region (below 200 nm), and may also induce conformational changes in the peptide, such as a slight increase in helical content.[6] This can lead to an inaccurate assessment of Peptide T's secondary structure.
Q7: My mass spectrometry results for Peptide T show ion suppression. Could TFA be the cause?
A: Absolutely. TFA is a well-known cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS).[1][8] It forms strong ion pairs with positively charged peptides in the gas phase, which reduces the efficiency of protonation and, consequently, the signal intensity of the peptide.[1] This can lead to lower sensitivity and difficulty in detecting Peptide T, especially at low concentrations.
Q8: How does TFA interfere with NMR spectroscopy of Peptide T?
A: In Nuclear Magnetic Resonance (NMR) spectroscopy, the trifluoromethyl group (-CF₃) of TFA gives a strong ¹⁹F NMR signal. While this can be used to quantify residual TFA, the protonated form of TFA can also exchange protons with the peptide, potentially broadening the amide proton signals of Peptide T and complicating structural analysis.[11][12]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Ion Suppression by TFA | 1. TFA Removal: Implement a TFA removal protocol prior to MS analysis (see Experimental Protocols section). |
| 2. Use Alternative Mobile Phase Additives: For LC-MS, replace TFA with MS-compatible additives like formic acid (0.1%) or acetic acid (0.1%).[1][13] Note that this may alter chromatographic selectivity. | |
| 3. Post-column Addition: Add a solution of a weak base (e.g., ammonium (B1175870) hydroxide) or a carboxylic acid post-column to displace the TFA from the peptide before it enters the mass spectrometer. |
Issue 2: Inaccurate Secondary Structure Determination by FTIR or CD
| Possible Cause | Troubleshooting Step |
| TFA Absorbance Overlap (FTIR) | 1. TFA Removal: The most effective solution is to remove TFA from the sample. |
| 2. Spectral Subtraction: If TFA removal is not feasible, a spectrum of a TFA solution at the same concentration can be subtracted from the peptide spectrum. However, this method can be prone to artifacts.[2][5] | |
| TFA-induced Conformational Changes (CD) | 1. TFA Removal: Remove TFA to ensure the observed conformation is not an artifact of the counter-ion. |
| 2. Buffer Exchange: Perform dialysis or use a desalting column to exchange the buffer and remove TFA. |
Issue 3: Broad or Missing Peaks in NMR Spectra
| Possible Cause | Troubleshooting Step |
| Proton Exchange with TFA | 1. TFA Removal: Remove TFA to minimize proton exchange. |
| 2. Lyophilization from D₂O: Lyophilize the sample from D₂O multiple times to exchange labile protons. | |
| Peptide Aggregation | 1. Adjust Sample Concentration: NMR studies have shown that Peptide T analogs can aggregate at concentrations above 10 mM.[2] Lower the sample concentration. |
| 2. Modify Buffer Conditions: Adjust the pH or ionic strength of the buffer to potentially reduce aggregation. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This is a common and effective method for exchanging TFA counter-ions with chloride ions.
Methodology:
-
Dissolution: Dissolve the Peptide T sample in distilled water to a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4][9] A concentration of 10 mM HCl has been found to be optimal for efficient TFA removal without affecting peptide purity.[10]
-
Incubation: Let the solution stand at room temperature for at least one minute.[9]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[9]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[9]
-
Repeat: For complete removal, repeat steps 1-5 at least two to three times.[9]
-
Final Reconstitution: After the final lyophilization, reconstitute the Peptide T hydrochloride salt in the desired buffer for your spectroscopic analysis.[9]
Protocol 2: Quantification of Residual TFA using ¹⁹F NMR
¹⁹F NMR is a sensitive method for the direct quantification of TFA in a peptide sample.
Methodology:
-
Sample Preparation: Accurately weigh the Peptide T sample and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Internal Standard: Add a known amount of an internal standard containing fluorine (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) to the sample.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The TFA signal will appear as a sharp singlet at approximately -76 ppm.
-
Quantification: Integrate the area of the TFA peak and the internal standard peak. The molar ratio of TFA to the internal standard can be calculated, and from this, the weight percentage of TFA in the original Peptide T sample can be determined.
Data Presentation
Table 1: Comparison of Mobile Phase Additives for LC-MS of Peptides
| Additive | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent chromatographic resolution and peak shape in UV detection.[1] | Causes significant ion suppression in MS, leading to low sensitivity.[1][8] |
| Formic Acid (FA) | 0.1% | Good MS signal, minimal ion suppression. | May result in broader peaks and lower chromatographic resolution compared to TFA. |
| Acetic Acid (AA) | 0.1% | MS-compatible. | Similar chromatographic performance to formic acid. |
| Difluoroacetic Acid (DFA) | 0.1% | Offers a balance between good chromatographic performance and improved MS sensitivity compared to TFA.[10] | May require a purified form for high-quality mass spectra.[10] |
Table 2: Spectroscopic Interference of TFA and Mitigation Strategies
| Spectroscopic Technique | Nature of Interference | Mitigation Strategy |
| UV-Visible Spectroscopy | Minor spectral shifts due to environmental effects on chromophores. | Generally not a major issue for quantification. For structural studies, TFA removal is recommended. |
| FTIR Spectroscopy | Strong absorbance band around 1670 cm⁻¹ overlaps with the peptide amide I band.[6] | TFA removal, spectral subtraction.[2][5] |
| Circular Dichroism (CD) | Can contribute to the CD signal and induce conformational changes.[6] | TFA removal, buffer exchange. |
| Mass Spectrometry (ESI-MS) | Ion suppression due to the formation of strong ion pairs with the peptide.[1][8] | TFA removal, use of alternative mobile phase additives (formic acid, acetic acid), post-column modification.[1][13] |
| NMR Spectroscopy | Proton exchange leading to peak broadening. | TFA removal, lyophilization from D₂O. |
Visualizations
Caption: Troubleshooting workflow for TFA interference.
Caption: Protocol for TFA removal by HCl lyophilization.
References
- 1. genscript.com [genscript.com]
- 2. NMR studies of peptide T, an inhibitor of HIV infectivity, in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide T - LKT Labs [lktlabs.com]
- 4. peptide.com [peptide.com]
- 5. Peptide T - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-T | C35H55N9O16 | CID 73352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: TFA Counter-Ion Exchange for Peptide T
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the methods for trifluoroacetic acid (TFA) counter-ion exchange for Peptide T. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the TFA counter-ion from my synthetic Peptide T?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) and purification via reversed-phase high-performance liquid chromatography (RP-HPLC).[1] As a result, synthetic peptides like Peptide T are typically isolated as TFA salts, where the negatively charged TFA counter-ion is associated with positively charged residues in the peptide. Residual TFA can be problematic for several reasons:
-
Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, which can interfere with cell-based assays and lead to unreliable results.
-
Alteration of Biological Activity: The presence of TFA can alter the secondary structure and biological activity of Peptide T.
-
Interference with Assays: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), and can suppress the signal in mass spectrometry.
Q2: What are the common methods for TFA counter-ion exchange for Peptide T?
A2: The most common and effective methods for replacing the TFA counter-ion are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving Peptide T in a dilute HCl solution and then freeze-drying (lyophilizing) it. The stronger acid (HCl) displaces the TFA, which is then removed as a volatile component during lyophilization. This process is typically repeated several times for complete exchange.[1]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Peptide T is bound to a charged resin, allowing the TFA ions to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate (B1210297) or chloride).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be adapted for counter-ion exchange by using a mobile phase containing the desired counter-ion (e.g., acetic acid) instead of TFA.
Q3: Which counter-ion should I exchange the TFA for?
A3: The choice of the final counter-ion depends on the intended application of Peptide T:
-
Acetate: Acetate is a biologically compatible counter-ion and is often preferred for peptides intended for use in cell-based assays or in vivo studies.
-
Chloride: Chloride is another common and biologically compatible counter-ion. The hydrochloride salt of a peptide is often used in pharmaceutical formulations.
Q4: How can I determine the isoelectric point (pI) of Peptide T, and why is it important?
A4: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, the pI is determined by the pKa values of its N-terminus, C-terminus, and the side chains of its amino acids. The amino acid sequence of Peptide T is Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT) . Based on this sequence, the calculated theoretical isoelectric point (pI) of Peptide T is 5.52 .
Knowing the pI is crucial for developing an effective ion-exchange chromatography protocol. To bind a peptide to a cation-exchange resin, the pH of the buffer should be below the peptide's pI, giving the peptide a net positive charge. Conversely, for an anion-exchange resin, the buffer pH should be above the pI to impart a net negative charge.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide T Recovery | - Peptide Precipitation: Peptide T may precipitate during the exchange process, especially if the pH is close to its pI of 5.52. - Adsorption to Surfaces: The peptide may adsorb to labware (e.g., tubes, pipette tips). - Multiple Transfer Steps: Loss of material can occur during transfers between containers. | - Ensure the pH of all solutions is kept at least 1-2 units away from the pI (5.52).- Use low-protein-binding microcentrifuge tubes and pipette tips.- Minimize the number of transfer steps during the procedure. |
| Incomplete TFA Removal | - Insufficient Exchange Cycles: In the HCl lyophilization method, one or two cycles may not be enough for complete removal. - Inadequate Equilibration/Washing in IEX: The ion-exchange resin may not have been properly prepared or washed to remove all TFA. - Strong Ionic Interactions: The interaction between TFA and positively charged residues in Peptide T can be strong. | - For the HCl lyophilization method, perform at least three cycles.- In ion-exchange chromatography, ensure the column is thoroughly equilibrated with the loading buffer and washed extensively before eluting the peptide.- Consider increasing the concentration of the competing ion in the wash or elution buffers. |
| Peptide T Degradation | - Extreme pH: Prolonged exposure to very low or high pH can lead to hydrolysis of peptide bonds or modification of amino acid side chains. - Oxidation: The tyrosine residue in Peptide T can be susceptible to oxidation. | - When using the HCl lyophilization method, use a mild HCl concentration (e.g., 10 mM) and minimize the time the peptide is in the acidic solution.- For ion-exchange chromatography, work with buffers in a pH range where Peptide T is stable.- To minimize oxidation, use degassed buffers and consider adding antioxidants like ascorbic acid if compatible with your downstream application. |
| Altered Biological Activity | - Residual TFA: Incomplete removal of TFA can still affect the peptide's activity. - Incorrect Conformation: The change in counter-ion may lead to a different conformational state of the peptide. - Presence of the New Counter-Ion: The new counter-ion (e.g., acetate, chloride) might interfere with the biological assay. | - Quantify the residual TFA content to ensure it is below an acceptable level.- After counter-ion exchange, perform a final purification step like size-exclusion chromatography to ensure a homogenous peptide population.- Run appropriate controls in your biological assay, including the new counter-ion alone, to assess any potential interference. |
Quantitative Data Summary
| Method | Parameter | Typical Result | Reference |
| HCl Lyophilization | Residual TFA Content | <1% after 3 cycles | [1] |
| Ion-Exchange Chromatography | Peptide Recovery | >90% | |
| RP-HPLC | Exchange Efficiency | >95% |
Experimental Protocols
Protocol 1: TFA Counter-Ion Exchange by HCl Lyophilization
This protocol describes the exchange of TFA for chloride (Cl⁻) by repeated lyophilization from a dilute hydrochloric acid solution.
Workflow Diagram:
Caption: Workflow for TFA to HCl counter-ion exchange using lyophilization.
Methodology:
-
Dissolution: Dissolve the Peptide T TFA salt in a 10 mM hydrochloric acid (HCl) solution to a final concentration of 1 mg/mL.
-
Freezing: Rapidly freeze the peptide solution. For small volumes, flash-freezing in liquid nitrogen is recommended to ensure a uniform frozen matrix.
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.
-
Repeat: Repeat steps 1-3 at least two more times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the Peptide T HCl salt in the desired buffer for your experiment.
Protocol 2: TFA Counter-Ion Exchange by Ion-Exchange Chromatography (IEX)
This protocol utilizes cation-exchange chromatography to exchange TFA for acetate. Given Peptide T's pI of 5.52, a buffer pH below this value will ensure a net positive charge for binding to a cation-exchange resin.
Workflow Diagram:
Caption: Workflow for TFA to acetate counter-ion exchange using ion-exchange chromatography.
Methodology:
-
Column Preparation: Select a suitable strong cation-exchange resin (e.g., sulfopropyl-based). Pack the column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with a loading buffer of 10 mM sodium acetate, pH 4.5 (at least 1 pH unit below the pI of Peptide T).
-
Sample Loading: Dissolve the this compound salt in the loading buffer and apply it to the equilibrated column.
-
Washing: Wash the column with several column volumes of the loading buffer to remove the unbound TFA counter-ions.
-
Elution: Elute the bound Peptide T using a higher ionic strength elution buffer, such as 1 M sodium acetate, pH 4.5. A step or linear gradient can be used.
-
Fraction Collection: Collect fractions and monitor the peptide elution using UV absorbance at 280 nm (due to the tyrosine residue).
-
Desalting (Optional): If the high salt concentration in the elution buffer is not suitable for the downstream application, the collected fractions containing Peptide T can be desalted using size-exclusion chromatography or dialysis.
Protocol 3: TFA Counter-Ion Exchange by Reversed-Phase HPLC (RP-HPLC)
This protocol modifies a standard RP-HPLC purification method to achieve counter-ion exchange.
Workflow Diagram:
Caption: Workflow for TFA to acetate counter-ion exchange using RP-HPLC.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Acetic Acid in Acetonitrile.
-
-
HPLC System Preparation: Equilibrate the RP-HPLC system, including a C18 column, with the acetate-based mobile phases.
-
Sample Preparation: Dissolve the this compound salt in a small volume of Mobile Phase A.
-
Injection and Elution: Inject the dissolved peptide onto the column and elute using a suitable gradient of Mobile Phase B. The gradient will depend on the specific HPLC system and column but should be optimized to achieve good separation of Peptide T from any impurities.
-
Fraction Collection: Collect the fraction(s) corresponding to the main peptide peak.
-
Lyophilization: Lyophilize the collected fraction(s) to obtain Peptide T as an acetate salt.
References
Technical Support Center: Stability and Handling of Peptide T TFA
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Peptide T trifluoroacetate (B77799) (TFA) in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is Peptide T and why is it supplied as a TFA salt?
Peptide T is a synthetic octapeptide that acts as an entry inhibitor for certain strains of HIV by targeting the CCR5 receptor.[1][2] During its chemical synthesis and purification, Trifluoroacetic acid (TFA) is commonly used, leading to the final product being a TFA salt. While TFA is effective for synthesis and purification, it can be important to consider its potential effects in downstream applications.
Q2: What are the primary factors influencing the stability of Peptide T TFA in solution?
The stability of this compound in solution is influenced by several factors:
-
pH: The pH of the buffer system is a critical determinant of peptide stability. Generally, a slightly acidic pH of 5-6 is recommended for storing peptide solutions to minimize degradation.[3]
-
Temperature: Lower temperatures significantly slow down degradation processes. For long-term storage of solutions, -20°C or -80°C is recommended.[3]
-
Buffer Composition: The components of the buffer can interact with the peptide. For example, Tris buffers have been observed to interact with the peptide backbone and, in some cases, may degrade at elevated temperatures to produce formaldehyde, which can then react with the peptide.[4][5]
-
Presence of Proteases: If the buffer or water is not sterile, microbial contamination can introduce proteases that will degrade the peptide.
-
Oxidation: Peptides containing amino acids like Tyrosine (present in Peptide T) can be susceptible to oxidation, especially at higher pH and in the presence of oxygen.[3]
-
Concentration: At higher concentrations (e.g., above 10 mM), some peptide analogs have shown a tendency to aggregate.[6]
Q3: What are the common degradation pathways for Peptide T?
Based on its amino acid sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), Peptide T is susceptible to the following degradation pathways:
-
Deamidation: The Asparagine (Asn) residue can undergo deamidation, particularly at neutral to alkaline pH, to form aspartic acid or isoaspartic acid. This chemical modification can alter the peptide's structure and function.[3][7]
-
Hydrolysis: At very low or high pH, the peptide bonds can be hydrolyzed, leading to fragmentation of the peptide.
-
Oxidation: The Tyrosine (Tyr) residue is susceptible to oxidation.
Q4: How does the TFA counter-ion affect my experiments?
Residual TFA from the synthesis process can interfere with biological assays in several ways:
-
Lowering pH: As a strong acid, TFA can lower the pH of your experimental solution, potentially affecting cell viability or enzyme activity.
-
Direct Biological Effects: TFA itself can sometimes elicit biological responses or interfere with cellular processes.
-
Alteration of Peptide Properties: The TFA counter-ion can influence the peptide's conformation, solubility, and aggregation tendency.
For sensitive applications, it is often recommended to remove or replace the TFA counter-ion with a more biocompatible one, such as acetate (B1210297) or chloride.
Troubleshooting Guides
Problem: this compound precipitation or aggregation in solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Peptide Concentration | Try dissolving the peptide at a lower concentration. For some peptides, aggregation is concentration-dependent. |
| pH is near the Isoelectric Point (pI) | Adjust the pH of the buffer to be at least one to two pH units away from the peptide's pI. This increases the net charge on the peptide, enhancing solubility and reducing aggregation. |
| Inappropriate Solvent | If the peptide is difficult to dissolve in an aqueous buffer, try dissolving it first in a small amount of a polar organic solvent like DMSO or DMF, and then slowly adding the aqueous buffer while vortexing. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can promote aggregation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid this. |
Workflow for Solubilizing and Storing this compound
Caption: A step-by-step workflow for the proper solubilization and storage of this compound.
Quantitative Data on this compound Stability
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability should be determined empirically.
Table 1: Estimated Half-Life (t½) of Peptide T in Different Buffers at 25°C
| Buffer System (50 mM) | pH | Estimated Half-Life (Days) | Primary Degradation Pathway(s) |
| Sodium Acetate | 4.0 | > 30 | Slow Hydrolysis |
| Sodium Phosphate | 5.0 | > 30 | Minimal Degradation |
| Sodium Phosphate | 6.0 | 20 - 25 | Slow Deamidation of Asn |
| PBS (Phosphate Buffered Saline) | 7.4 | 10 - 15 | Deamidation of Asn, Oxidation of Tyr |
| Tris-HCl | 7.4 | 12 - 18 | Deamidation of Asn, Oxidation of Tyr |
| Tris-HCl | 8.5 | 5 - 10 | Accelerated Deamidation, Oxidation |
| Sodium Bicarbonate | 9.0 | < 5 | Rapid Deamidation and Oxidation |
Table 2: Effect of Temperature on Peptide T Stability in PBS (pH 7.4)
| Temperature | Estimated Half-Life |
| 37°C | 2 - 4 days |
| 25°C | 10 - 15 days |
| 4°C | 30 - 60 days |
| -20°C | > 6 months |
| -80°C | > 1 year |
Experimental Protocols
Protocol 1: General Procedure for Assessing Peptide T Stability by RP-HPLC
This protocol outlines a general method for conducting a stability study of this compound in different buffer systems using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials:
-
This compound, lyophilized powder
-
A selection of buffers (e.g., Sodium Acetate, Sodium Phosphate, PBS, Tris-HCl) at various pH values
-
HPLC grade water, acetonitrile (B52724) (ACN), and TFA
-
RP-HPLC system with a C18 column and UV detector (214 nm or 280 nm)
-
Temperature-controlled incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, HPLC-grade water.
-
Sample Preparation: Dilute the stock solution into the different buffer systems to a final concentration of 0.1 mg/mL.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC to obtain the initial peak area of the intact peptide.
-
Incubation: Store the remaining samples in a temperature-controlled incubator at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample and analyze by RP-HPLC.
-
Data Analysis: Calculate the percentage of remaining intact peptide at each time point relative to the T0 peak area. The half-life can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
3. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to elute the peptide, for example, 5% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
Workflow for Peptide Stability Assessment
Caption: A workflow illustrating the key steps in a peptide stability study using RP-HPLC.
Peptide T Mechanism of Action: CCR5 Signaling Pathway
Peptide T exerts its antiviral effect by acting as an antagonist to the CCR5 receptor. By binding to CCR5, Peptide T prevents the HIV envelope protein gp120 from interacting with the receptor, which is a necessary step for the virus to enter and infect host cells.[1] The diagram below illustrates the general signaling pathway of CCR5, which is inhibited by Peptide T.
Caption: Simplified CCR5 signaling pathway and the inhibitory action of Peptide T.
References
- 1. mdpi.com [mdpi.com]
- 2. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Formaldehyde production by Tris buffer in peptide formulations at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Peptide T TFA and DAPTA Efficacy
For researchers and professionals in drug development, the nuanced differences between therapeutic candidates are of paramount importance. This guide provides an objective comparison of Peptide T trifluoroacetate (B77799) (TFA) and its analogue, D-alanine-peptide T-amide (DAPTA), focusing on their efficacy as antagonists of the C-C chemokine receptor 5 (CCR5). This analysis is supported by available experimental data to aid in the informed selection of these molecules for further research and development.
Executive Summary
Peptide T and its more stable analogue, DAPTA, are both derived from the V2 region of the HIV-1 envelope protein, gp120, and function as CCR5 antagonists, thereby inhibiting the entry of R5-tropic HIV-1 strains. DAPTA, a modified version of Peptide T, was developed to exhibit enhanced resistance to proteolytic degradation. While direct comparative studies are limited, available data suggest that both peptides demonstrate potent anti-HIV-1 activity. DAPTA has been shown to inhibit the binding of gp120 to CCR5 in the nanomolar and even picomolar range. It is crucial to note that the trifluoroacetate (TFA) associated with Peptide T is a residual counterion from the synthesis process and may exert independent biological effects, potentially confounding experimental outcomes.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of Peptide T and DAPTA from various studies. It is important to consider that these values were not obtained from head-to-head comparisons and experimental conditions may have varied between studies.
Table 1: Inhibition of HIV-1 gp120 Binding to CCR5
| Compound | Virus Strain/gp120 Protein | Assay Type | IC50 | Citation |
| DAPTA | HIV-1 Bal gp120 | Radioligand Binding Assay | 0.06 nM | [1] |
| DAPTA | HIV-1 CM235 gp120 | Radioligand Binding Assay | 0.32 nM | [1] |
Table 2: Inhibition of R5-tropic HIV-1 Replication
| Compound | Virus Strain(s) | Cell Type(s) | Effective Concentration Range | Citation |
| Peptide T | R5 and dual-tropic (R5/X4) HIV-1 strains | Monocyte-derived macrophages (MDMs), microglia, primary CD4+ T cells | 1 pM - 1 nM (peak inhibition) | [2] |
Mechanism of Action and Signaling Pathways
Both Peptide T and DAPTA exert their primary effect by acting as competitive antagonists at the CCR5 co-receptor. For R5-tropic HIV-1 strains, viral entry into a host cell is a multi-step process initiated by the binding of the viral envelope protein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. By binding to CCR5, Peptide T and DAPTA block the interaction between gp120 and the co-receptor, thus preventing the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and cellular membranes. This ultimately inhibits viral entry.
Figure 1. Mechanism of HIV-1 entry and its inhibition by Peptide T/DAPTA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used to evaluate the efficacy of CCR5 antagonists like Peptide T and DAPTA.
Radioligand Binding Assay for gp120-CCR5 Interaction
This assay quantifies the ability of a compound to inhibit the binding of a radiolabeled ligand (e.g., ¹²⁵I-gp120) to its receptor (CCR5).
-
Cell and Membrane Preparation: HEK293 cells stably expressing CCR5 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of radiolabeled gp120 is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (Peptide T or DAPTA). The reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Figure 2. Workflow for a radioligand binding assay.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.
-
Pseudovirus Production: Pseudoviruses are produced by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 envelope protein (gp160) of a specific strain and a plasmid encoding an HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase).
-
Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a Tat-inducible reporter gene are seeded in a 96-well plate.
-
Inhibition and Infection: The target cells are pre-incubated with varying concentrations of the test compound. Subsequently, a standardized amount of pseudovirus is added to the wells.
-
Incubation: The plates are incubated to allow for viral entry and expression of the reporter gene.
-
Lysis and Luminescence Measurement: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of viral entry is calculated for each concentration of the test compound, and the IC50 value is determined.
Monocyte Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of monocytes towards a chemoattractant that signals through CCR5.
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with a medium containing a CCR5 ligand (e.g., MIP-1β) as a chemoattractant.
-
Cell Treatment and Seeding: The isolated monocytes are pre-incubated with varying concentrations of the test compound (Peptide T or DAPTA) and then seeded into the upper chamber of the chemotaxis plate.
-
Incubation: The chamber is incubated to allow the monocytes to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of the test compound, and the IC50 value is determined.
Discussion of Key Differences and Considerations
-
Stability: DAPTA, with the D-alanine substitution at position 1, is designed for greater resistance to enzymatic degradation compared to Peptide T.[3][4] This enhanced stability may translate to a longer biological half-life and potentially greater in vivo efficacy.
-
Trifluoroacetate (TFA) Counterion: Peptides synthesized using solid-phase peptide synthesis are often purified using reversed-phase HPLC with TFA as an ion-pairing agent. Residual TFA can remain as a counterion in the final peptide product. It has been reported that TFA itself can have biological effects, including the inhibition of cell proliferation in certain assays. Therefore, when evaluating the efficacy of "Peptide T TFA," it is important to consider the potential contribution of the TFA counterion to the observed results. For rigorous biological assessment, conversion to a hydrochloride or other biologically compatible salt form is recommended.
-
Potency: Based on the available data, DAPTA demonstrates potent inhibition of gp120 binding to CCR5 with IC50 values in the low nanomolar to picomolar range. Peptide T also shows high potency in inhibiting R5-tropic HIV-1 replication, with peak effects observed at picomolar to nanomolar concentrations. A direct comparison under identical experimental conditions is necessary to definitively determine which peptide is more potent.
Conclusion
Both Peptide T and DAPTA are potent CCR5 antagonists with demonstrated anti-HIV-1 activity. DAPTA offers the advantage of enhanced stability due to its D-amino acid substitution. When working with this compound, researchers should be mindful of the potential biological effects of the TFA counterion and consider salt exchange for in vitro and in vivo studies. The choice between these two peptides will depend on the specific requirements of the research, including the desired stability profile and the experimental system being used. The provided data and experimental outlines should serve as a valuable resource for designing and interpreting studies involving these important research molecules.
References
- 1. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Affinity of Peptide T TFA for the CD4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Peptide T, a synthetic octapeptide, to the human CD4 receptor, benchmarked against the natural ligand, the HIV-1 envelope glycoprotein (B1211001) gp120. This document summarizes key binding affinity data, outlines the experimental methodologies used for their validation, and illustrates the underlying biological pathways and experimental workflows.
Introduction
Peptide T is an octapeptide analog of a segment of the V2 region of the HIV-1 envelope glycoprotein gp120.[1][2] It has been investigated as a potential therapeutic agent based on its proposed mechanism as a competitive antagonist of the gp120-CD4 interaction, which is the crucial first step in HIV-1 entry into host T-cells.[1][2][3] By binding to the CD4 receptor, Peptide T aims to block the attachment of the virus, thereby inhibiting infection. Validating and quantifying the binding affinity of Peptide T to CD4 is essential for understanding its mechanism of action and evaluating its therapeutic potential relative to the virus's own binding protein, gp120.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical measure of its potential efficacy. This is typically expressed by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. The following table summarizes the experimentally determined binding affinities for Peptide T and HIV-1 gp120 to the CD4 receptor.
| Ligand | Receptor | Technique | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (Kd) | Reference |
| Peptide T | Soluble Human CD4 | SPR | 1.2 x 103 | 3.9 x 10-3 | 3.3 µM | Ramsdale et al., 1993 |
| HIV-1 gp120 | Soluble Human CD4 | SPR (37°C) | 6.0 x 104 | 1.3 x 10-3 | 22 nM | Myszka et al., 2000 |
| HIV-1 gp120 | Cell Surface CD4 | Radio-ligand Assay | Not Reported | Not Reported | ~5 nM | Healy et al., 1988 |
Note: SPR denotes Surface Plasmon Resonance. Affinity values can vary based on specific viral strains, protein constructs (e.g., full-length vs. core gp120), and experimental conditions.
Experimental Protocols
The quantitative data presented above is primarily derived from Surface Plasmon Resonance (SPR) experiments. SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for the binding of an analyte (e.g., Peptide T) to a ligand (e.g., soluble CD4).
Methodology:
-
Sensor Chip Preparation: A research-grade CM5 sensor chip is activated using a standard amine coupling kit containing N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: Recombinant soluble human CD4 (sCD4) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently immobilized to the dextran (B179266) matrix of the chip. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
Analyte Injection: Peptide T TFA is dissolved in a suitable running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to create a series of concentrations (e.g., ranging from 0.1 µM to 100 µM). These solutions are injected sequentially at a constant flow rate over both the ligand and reference flow cells.
-
Data Acquisition: The interaction is monitored in real-time, generating a sensorgram that plots response units (RU) against time. The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
Surface Regeneration: Between analyte injections, the sensor surface is regenerated using a pulse of a specific solution (e.g., 50 mM NaOH) to remove all bound analyte, preparing the surface for the next cycle.
-
Kinetic Analysis: The resulting sensorgrams are processed (by subtracting the reference channel signal) and globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. This analysis yields the kinetic parameters ka and kd, from which the Kd (kd/ka) is calculated.
Visualizations
HIV-1 Entry and Competitive Inhibition by Peptide T
The following diagram illustrates the mechanism of HIV-1 gp120 binding to the CD4 receptor and the subsequent interaction with a coreceptor (like CCR5), leading to viral entry. It also depicts how Peptide T competitively inhibits this primary binding step.
Caption: HIV-1 entry pathway and competitive inhibition by Peptide T.
Experimental Workflow for SPR Analysis
This diagram outlines the key steps involved in a typical Surface Plasmon Resonance (SPR) experiment to determine binding kinetics.
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding kinetics experiment.
References
The Impact of Trifluoroacetic Acid on the Reproducibility of Peptide T Experiments
A Comparative Guide for Researchers
The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of peptide research, particularly with synthetic peptides like Peptide T, a common but often overlooked factor can significantly impact experimental variability: the presence of trifluoroacetic acid (TFA). This guide provides a comprehensive comparison of experimental outcomes with Peptide T containing residual TFA versus TFA-free or TFA-exchanged Peptide T, offering researchers the necessary data and protocols to enhance the reliability and reproducibility of their findings.
Trifluoroacetic acid is a strong acid utilized during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and removing protecting groups.[1][2][3] While most of the free TFA is removed during the final lyophilization step, it can remain as a counter-ion to positively charged amino acid residues in the peptide, sometimes comprising up to 45% of the peptide preparation by weight.[4][5] This residual TFA can lead to a lack of reproducibility by directly influencing experimental assays.
The Influence of Residual TFA on Experimental Outcomes
The presence of TFA in a Peptide T preparation can lead to a variety of unintended effects, making it a critical variable to control for in sensitive assays. Residual TFA has been shown to inhibit cellular proliferation in some cases and stimulate it in others. For instance, TFA has been observed to inhibit the growth of fetal rat osteoblasts at concentrations as low as 10 nM. Conversely, it has also been reported to stimulate the growth of murine glioma cells and enhance protein synthesis. These disparate effects highlight the unpredictable nature of TFA contamination.
Furthermore, TFA can interfere with biophysical measurements. It has a strong absorbance band at 1673 cm-1, which can overlap with or obscure the amide I absorbance band of peptides, complicating the determination of peptide secondary structure. The acidic nature of TFA can also lower the pH of the peptide solution, potentially altering assay conditions and affecting peptide stability.
To mitigate these effects and improve experimental reproducibility, it is highly recommended to either remove the TFA or exchange it for a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.
Comparative Data: The Effect of TFA on Cellular Assays
The following table summarizes the differential effects observed in cellular assays when using peptides with TFA versus those where TFA has been replaced by HCl.
| Cell Type | Peptide Treatment | Observed Effect on Cell Proliferation | Reference |
| Fetal Rat Osteoblasts | Amylin TFA salt | No change in cell number | |
| Fetal Rat Osteoblasts | Amylin HCl salt | Increased cell number | |
| Fetal Rat Osteoblasts | cGRP TFA salt | Increased cell number | |
| Fetal Rat Osteoblasts | cGRP HCl salt | Statistically higher increase in cell number | |
| Fetal Rat Osteoblasts | Rat Calcitonin TFA salt | Decreased cell number | |
| Fetal Rat Osteoblasts | Rat Calcitonin HCl salt | No change in cell number |
Experimental Protocols for TFA Removal
To ensure the reproducibility of experiments with Peptide T, the removal or exchange of TFA is a critical step. Below are detailed protocols for common TFA removal methods.
Protocol 1: TFA Removal by Lyophilization with HCl
This method involves the repeated lyophilization of the peptide from a dilute HCl solution to replace the TFA counter-ion with chloride.
Materials:
-
Peptide T TFA salt
-
Distilled water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound salt in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This method uses a strong anion exchange resin to capture the TFA ions, allowing the peptide to be eluted with a different counter-ion.
Materials:
-
This compound salt
-
Strong anion exchange resin (e.g., AG1-X8)
-
Equilibration buffer
-
Elution buffer
Procedure:
-
Resin Preparation: Prepare a column with the strong anion exchange resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with the desired buffer for the final peptide solution.
-
Sample Loading: Dissolve the this compound salt in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.
Visualizing the Impact of TFA
To better understand the workflow and the potential influence of TFA, the following diagrams illustrate the process of peptide synthesis and a hypothetical signaling pathway affected by TFA's non-specific cellular effects.
Caption: Workflow of Peptide T synthesis leading to TFA salt formation.
Caption: Impact of residual TFA on a hypothetical cellular signaling pathway.
By understanding the potential for TFA to interfere with experimental results and by implementing appropriate removal or exchange protocols, researchers can significantly improve the reproducibility and reliability of their data when working with Peptide T and other synthetic peptides.
References
Cross-Validation of Peptide T TFA Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Peptide T trifluoroacetate (B77799) (TFA) across various cell lines. Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, has been investigated for its therapeutic potential, primarily as an HIV entry inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in the field.
Data Presentation: Comparative Activity of Peptide T
The trifluoroacetate (TFA) salt of Peptide T has demonstrated varied efficacy across different cell types, largely dependent on the expression of its primary target, the C-C chemokine receptor type 5 (CCR5). The following table summarizes the reported inhibitory concentrations of Peptide T in relevant cell lines. It is important to note that variations in experimental conditions, such as viral strains, cell passage numbers, and assay formats, can influence the observed activity. Therefore, the presented data should be interpreted as a comparative overview rather than a direct head-to-head comparison under identical conditions.
| Cell Line/Type | Assay Type | Target | Reported Inhibitory Concentration | Reference |
| Monocyte-Derived Macrophages (MDMs) | HIV-1 Replication Inhibition | R5 and R5/X4 HIV-1 strains | 10⁻¹² to 10⁻⁹ M | [1] |
| Microglia | HIV-1 Replication Inhibition | R5 and R5/X4 HIV-1 strains | 10⁻¹² to 10⁻⁹ M | [1] |
| Primary CD4(+) T cells | HIV-1 Replication Inhibition | R5 and R5/X4 HIV-1 strains | 10⁻¹² to 10⁻⁹ M | [1] |
| Human Monocytes | Chemotaxis Inhibition | MIP-1β (CCL4) | Potent suppression | [2] |
| HOS-CD4-CCR5 | Chemotaxis Inhibition | RANTES (CCL5) | Potent inhibition | [2] |
Note on TFA Counter-ion: Peptides synthesized using solid-phase methods are often purified using trifluoroacetic acid (TFA), resulting in a TFA salt. It is crucial to consider that the TFA counter-ion itself can exert biological effects, potentially influencing cell viability and experimental outcomes. Researchers should consider including appropriate controls to account for any effects of TFA.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of Peptide T TFA.
Antiviral Activity Assay (HIV-1 Replication Inhibition)
This protocol is a generalized procedure for assessing the ability of this compound to inhibit HIV-1 replication in susceptible cell lines.
a. Cell Culture and Infection:
-
Culture target cells (e.g., MDMs, primary CD4+ T cells) in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined density.
-
Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of an R5-tropic HIV-1 strain.
-
Include a no-drug control and a positive control (e.g., a known CCR5 antagonist).
-
Incubate the infected cells for a period of 3-7 days.
b. Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Alternatively, for reporter virus assays, measure the activity of the reporter gene (e.g., luciferase) in cell lysates.
c. Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant that signals through the CCR5 receptor.
a. Cell Preparation:
-
Isolate primary human monocytes or use a cell line expressing CCR5 (e.g., HOS-CD4-CCR5).
-
Resuspend the cells in a suitable assay buffer.
b. Assay Procedure:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber).
-
In the lower chamber, add the chemoattractant (e.g., MIP-1β or RANTES).
-
In the upper chamber, add the cell suspension pre-incubated with different concentrations of this compound.
-
Incubate the chamber at 37°C for a sufficient time to allow cell migration (typically 1-3 hours).
c. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.
d. Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound relative to the control (chemoattractant alone).
-
Determine the IC50 value as described for the antiviral assay.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
a. Cell Treatment:
-
Seed the target cell line in a 96-well plate.
-
Treat the cells with the same concentrations of this compound used in the activity assays.
-
Include a vehicle control (medium with TFA but without the peptide) and a positive control for cytotoxicity.
-
Incubate for the same duration as the activity assays.
b. MTT Reagent Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
c. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
A significant reduction in cell viability would indicate cytotoxicity.
Mandatory Visualizations
Signaling Pathway of Peptide T as a CCR5 Antagonist
Caption: Peptide T acts as a CCR5 antagonist, blocking chemokine binding and subsequent intracellular signaling.
General Experimental Workflow for Assessing Peptide T Activity
Caption: A generalized workflow for the comprehensive evaluation of this compound's biological activity.
References
A Comparative Analysis of Peptide T: The Impact of Trifluoroacetic Acid on its Bioactivity and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Peptide T with and without the presence of Trifluoroacetic acid (TFA). Peptide T, a synthetic octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), is known for its potential as an HIV entry inhibitor by targeting the CCR5 co-receptor. However, the presence of TFA, a common counterion remaining from peptide synthesis and purification, can significantly influence its experimental performance and therapeutic potential. This document outlines the key differences in biological activity, purity, and stability, supported by illustrative experimental data and detailed protocols.
The Unseen Influence of TFA
Trifluoroacetic acid is widely used in solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1] Consequently, synthetic peptides are often supplied as TFA salts. While effective for purification, residual TFA can have unintended consequences in biological assays. It has been shown to affect cell proliferation, modulate receptor activity, and even elicit immune responses, potentially leading to inconsistent or misleading experimental results.[2][3] Therefore, for sensitive applications, particularly in cell-based assays and in vivo studies, the exchange of TFA for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride (HCl), is highly recommended.[4][5]
Comparative Data Summary
The following tables present a summary of illustrative quantitative data comparing the properties of Peptide T with and without TFA. This data is based on typical observations for peptides and serves to highlight the potential impact of the counterion.
Table 1: Biological Activity Comparison
| Parameter | Peptide T with TFA | Peptide T without TFA (Acetate Salt) | Fold Difference |
| CCR5 Receptor Binding Affinity (IC50) | ~1.5 nM | ~0.5 nM | ~3-fold higher affinity |
| Anti-HIV Activity (EC50) | ~5 nM | ~1 nM | ~5-fold higher potency |
| Cell Viability (at 10 µM) | ~85% | >95% | ~1.1-fold higher viability |
| Chemotaxis Inhibition (IC50) | ~2 nM | ~0.7 nM | ~2.8-fold higher potency |
Table 2: Physicochemical Properties Comparison
| Parameter | Peptide T with TFA | Peptide T without TFA (Acetate Salt) |
| Purity (HPLC) | >98% | >98% |
| Molecular Weight (Observed) | Expected Mass + n(TFA) | Expected Mass + n(Acetate) |
| Stability (4°C, lyophilized) | Stable for >1 year | Stable for >1 year |
| Stability (37°C, in solution, 24h) | ~90% remaining | ~98% remaining |
| Solubility | High in aqueous solutions | High in aqueous solutions |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Peptide T Purity and Counterion Analysis by HPLC
Objective: To determine the purity of Peptide T and quantify the presence of TFA.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total peak area. TFA presence can be confirmed by mass spectrometry coupled to the HPLC system.
TFA Removal and Exchange to Acetate Salt
Objective: To replace the TFA counterion with acetate.
Methodology:
-
Dissolve the Peptide T-TFA salt in deionized water.
-
Load the solution onto a strong anion exchange (SAX) column pre-equilibrated with an acetate buffer (e.g., 1 M ammonium (B1175870) acetate).
-
Wash the column extensively with the acetate buffer to displace the TFA ions.
-
Elute the Peptide T-acetate salt using a suitable buffer.
-
Alternatively, repeated lyophilization from a dilute acetic acid solution can be performed.
-
Confirm the removal of TFA and the presence of acetate using ion chromatography or quantitative NMR.
CCR5 Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of Peptide T to the CCR5 receptor.
Methodology:
-
Use a cell line stably expressing the human CCR5 receptor (e.g., CHO-CCR5 or HEK293-CCR5).
-
A fluorescently labeled ligand known to bind CCR5 (e.g., a labeled chemokine like RANTES/CCL5) is used as a tracer.
-
Incubate the CCR5-expressing cells with a fixed concentration of the tracer and varying concentrations of Peptide T (with and without TFA).
-
After incubation, wash the cells to remove unbound ligands.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of Peptide T that inhibits 50% of the specific binding of the fluorescent tracer.
Chemotaxis Assay
Objective: To assess the ability of Peptide T to inhibit chemokine-induced cell migration.
Methodology:
-
Use a cell line that expresses CCR5 and is known to migrate in response to a CCR5 ligand (e.g., MIP-1β/CCL4), such as human monocytes or a T-cell line.
-
Utilize a Boyden chamber or a similar migration assay system with a porous membrane.
-
Place the chemokine (e.g., MIP-1β) in the lower chamber as a chemoattractant.
-
Pre-incubate the cells with varying concentrations of Peptide T (with and without TFA).
-
Add the pre-incubated cells to the upper chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
The IC50 value is the concentration of Peptide T that inhibits 50% of the chemokine-induced cell migration.
Visualizing the Mechanisms and Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Peptide T, a typical experimental workflow, and the logical framework of this comparative analysis.
Caption: Signaling pathway of HIV-1 entry and its inhibition by Peptide T.
Caption: Experimental workflow for preparing and analyzing Peptide T with and without TFA.
Caption: Logical relationship of the comparative analysis of Peptide T.
Conclusion and Recommendations
The presence of TFA as a counterion in Peptide T preparations can have a significant, and often detrimental, impact on its biological activity and stability in solution. While peptides are typically purified to a high degree with TFA, this does not account for the potential interference of the counterion itself in sensitive biological assays.
For researchers investigating the therapeutic potential of Peptide T, it is strongly recommended to perform a TFA-to-acetate or TFA-to-HCl salt exchange. This will ensure that the observed biological effects are attributable to the peptide itself and not influenced by the presence of TFA. The experimental protocols provided in this guide offer a starting point for conducting a thorough comparative analysis. By carefully considering the impact of counterions, researchers can obtain more accurate and reproducible data, ultimately accelerating the drug development process.
References
- 1. genscript.com [genscript.com]
- 2. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Peptide T TFA Preparations
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Peptide T is paramount for the reliability and reproducibility of experimental results. Trifluoroacetic acid (TFA) is commonly used during solid-phase peptide synthesis (SPPS) and purification, making it a frequent counter-ion in lyophilized peptide preparations. This guide provides a comparative overview of analytical techniques for assessing the purity of Peptide T TFA preparations, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely used method for determining the purity of synthetic peptides.[1][2] The technique separates the target peptide from impurities based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as TFA.
Key Performance Indicators for HPLC Analysis:
-
Purity (%): Calculated from the peak area of the main peptide relative to the total area of all peaks in the chromatogram.
-
Resolution: The degree of separation between the main peptide peak and closely eluting impurity peaks.
-
Retention Time: The time it takes for the peptide to travel through the column, which is characteristic of the molecule under specific conditions.
Optimizing HPLC for Peptide T Analysis
The separation of Peptide T and its synthesis-related impurities can be optimized by modifying several HPLC parameters. Different column chemistries and gradient profiles can significantly impact the resolution of the analysis.
| Parameter | Option 1: Standard Resolution | Option 2: High Resolution | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | C18, sub-2 µm, 100 x 2.1 mm (UPLC) | Smaller particle sizes in UPLC columns provide higher efficiency and better resolution of complex mixtures. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | 5-60% B over 30 min | 10-40% B over 45 min | A shallower gradient can improve the separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rate is adjusted based on the column dimensions. |
| Detection | UV at 214 nm | UV at 214 nm | The peptide bond absorbs strongly at this wavelength. |
| Expected Purity | >95% | >98% | Higher resolution methods can better separate minor impurities, potentially leading to a more accurate, albeit slightly lower, purity reading if more impurities are resolved. |
| Resolution (Main Peak vs. Key Impurity) | 1.8 | 2.5 | A resolution value > 1.5 is generally considered a good separation. |
Note: The data presented in this table is illustrative and representative of typical results.
Alternative and Complementary Analytical Techniques
While HPLC is the workhorse for purity assessment, other techniques can provide valuable orthogonal information, especially for comprehensive characterization and impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying impurities by their mass-to-charge ratio (m/z). While TFA is excellent for UV chromatography, it can suppress the signal in MS.[3] Therefore, MS-compatible mobile phase modifiers like formic acid are often used, though they may offer lower chromatographic resolution compared to TFA.[3]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[1] It is a high-resolution technique that is orthogonal to HPLC, meaning it separates compounds based on different physicochemical principles.[4] This makes it an excellent complementary method for purity analysis, as impurities that co-elute with the main peptide in HPLC may be well-resolved by CE.
Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the amino acid composition of a peptide.[5][6][7] The peptide is first hydrolyzed into its constituent amino acids, which are then quantified.[6][7][8] This technique can be used for absolute quantification of the peptide and to confirm its identity.[5][6][8]
Comparative Overview of Purity Assessment Methods
| Method | Principle | Primary Use | Advantages | Disadvantages | Typical Purity Result for Peptide T |
| RP-HPLC (UV) | Hydrophobic Interaction | Purity Quantification | Robust, reproducible, widely available. | Limited peak capacity for very complex samples, does not provide mass information. | 98.5% |
| LC-MS | Hydrophobicity & Mass-to-Charge Ratio | Impurity Identification & Purity Confirmation | Provides molecular weight information for impurity identification. | TFA can suppress MS signal; formic acid may reduce resolution.[3] | 98.2% (with impurity identification) |
| Capillary Electrophoresis (CE) | Charge-to-Size Ratio | Orthogonal Purity Assessment | High resolution, orthogonal to HPLC.[4] | Can be less robust than HPLC, lower loading capacity. | 99.1% |
| Amino Acid Analysis (AAA) | Amino Acid Composition | Absolute Quantification & Identity Confirmation | Gold standard for peptide quantification.[5] | Destructive to the sample, does not detect sequence-related impurities. | Not a direct purity measure, but confirms peptide content. |
Note: The data presented in this table is illustrative and representative of typical results.
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis of Peptide T
-
Sample Preparation: Dissolve the lyophilized this compound preparation in Mobile Phase A to a final concentration of 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: LC-MS Impurity Identification of Peptide T
-
Sample Preparation: Dissolve the lyophilized this compound preparation in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: Similar to the HPLC protocol, but may need to be adjusted to optimize separation with formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and positive ion mode mass spectrometry.
-
Injection Volume: 5 µL.
-
Data Analysis: Identify the molecular weights of the main peptide and any detected impurities.
Visualizing the Workflow and Relationships
To better understand the process of assessing Peptide T purity, the following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.
Caption: Experimental workflow for HPLC-based purity assessment of Peptide T.
Caption: Relationship between primary and complementary methods for Peptide T analysis.
References
- 1. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. genscript.com [genscript.com]
- 3. agilent.com [agilent.com]
- 4. Capillary electrophoresis and isoelectric focusing in peptide and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcl.tamu.edu [pcl.tamu.edu]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Energetics of Peptide T-CD4 Interaction: A Comparative Guide to Biophysical Techniques
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between therapeutic peptides and their targets is paramount. The interaction between Peptide T, a viral entry inhibitor, and its cellular receptor, the CD4 protein, is a critical area of study in HIV research. This guide provides a comparative analysis of Isothermal Titration Calorimetry (ITC) and other key biophysical methods for characterizing this interaction, offering insights into their respective strengths and the data they provide.
Probing the Thermodynamics with Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry stands as a gold-standard technique for the direct measurement of the heat changes associated with biomolecular interactions. This label-free method in solution provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Hypothetical ITC Data for Peptide T-CD4 Interaction
Given the challenges in obtaining direct ITC data, the following table presents a plausible, illustrative thermodynamic profile for a weak peptide-CD4 interaction, which serves as a basis for comparison.
| Parameter | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (K D ) | ~10 - 100 µM |
| Stoichiometry (n) | 1:1 |
| Enthalpy (ΔH) | -5 kcal/mol |
| Entropy (ΔS) | +10 cal/mol·K |
Note: This data is illustrative and intended for comparative purposes.
Alternative Approaches to Characterizing the Peptide T-CD4 Interaction
While ITC provides a wealth of thermodynamic information, other techniques offer complementary insights into the kinetics and structural aspects of the Peptide T-CD4 interaction.
Surface Plasmon Resonance (SPR): A Kinetic Perspective
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It excels at determining the kinetics of binding, providing association (k a ) and dissociation (k d ) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated. A key study by Ramsdale et al. (1993) successfully utilized SPR to verify and kinetically characterize the binding of Peptide T to CD4.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural View
NMR spectroscopy provides high-resolution structural information about peptide-protein complexes in solution. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding interface on a protein upon ligand binding.
Fluorescence-Based Assays: A High-Throughput Alternative
Fluorescence-based techniques, such as fluorescence polarization (FP), offer a sensitive and often high-throughput method for measuring binding affinities. These assays rely on the change in a fluorescence signal upon binding.
Comparative Overview of Techniques
The following table summarizes the key parameters and considerations for each technique in the context of studying the Peptide T-CD4 interaction.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Nuclear Magnetic Resonance (NMR) | Fluorescence Polarization (FP) |
| Primary Data | K D , n, ΔH, ΔS | k a , k d , K D | Structural information, K D (from titrations) | K D |
| Labeling Requirement | Label-free | Label-free (one molecule is immobilized) | Isotope labeling often required | Fluorescent label required |
| Throughput | Low to medium | Medium to high | Low | High |
| Sample Consumption | High | Low | High | Low |
| Strengths | Complete thermodynamic profile | Real-time kinetics | Atomic-level structural detail | High throughput, sensitive |
| Considerations | May be challenging for very weak interactions | Immobilization may affect binding | Requires larger amounts of pure protein | Labeling may perturb interaction |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for a Weak Peptide-Protein Interaction
-
Sample Preparation:
-
Dissolve both the CD4 protein and Peptide T in the same, extensively dialyzed buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to minimize heats of dilution.
-
Degas both solutions thoroughly to prevent bubble formation in the calorimeter.
-
Accurately determine the concentration of both the protein and the peptide.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CD4 protein solution (typically 10-50 µM) into the sample cell.
-
Load the Peptide T solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the Peptide T solution into the sample cell containing the CD4 protein.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K D , n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Surface Plasmon Resonance (SPR) Protocol for Peptide-Protein Interaction
-
Sensor Chip Preparation:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the CD4 protein onto the activated surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of Peptide T over the sensor surface.
-
Include a buffer-only injection for baseline subtraction (double referencing).
-
-
Kinetic Analysis:
-
Monitor the association of Peptide T to the immobilized CD4 in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the peptide.
-
-
Data Analysis:
-
Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a and k d .
-
Calculate the K D from the ratio of k d /k a .
-
Visualizing the Workflow and Data Analysis
The following diagrams illustrate the experimental workflow of an ITC experiment and the logical process of data analysis.
Caption: Experimental workflow for an ITC experiment.
Caption: Logical flow of ITC data analysis.
Scrutinizing the Off-Target Effects of Peptide T TFA in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target and off-target effects of Peptide T trifluoroacetate (B77799) (TFA) in cellular models. We delve into the available experimental data to offer a clear perspective on its performance and potential liabilities, alongside detailed methodologies for key experiments to support your research and development efforts.
Executive Summary
Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein (B1211001) gp120, and its stable analog, D-ala-peptide T-amide (DAPTA), are known for their primary on-target activity as HIV entry inhibitors. They function by blocking the interaction of gp120 with the CCR5 co-receptor. However, a comprehensive evaluation of Peptide T requires careful scrutiny of its potential off-target effects, which include interactions with other receptors and modulation of immune responses. Furthermore, the trifluoroacetate (TFA) counter-ion, commonly present in synthetic peptide preparations, can introduce its own biological effects, confounding the interpretation of experimental results. This guide aims to dissect these on-target and off-target activities, providing a data-driven comparison to inform the design and interpretation of future studies.
On-Target vs. Off-Target Activity of Peptide T/DAPTA
The primary therapeutic rationale for Peptide T lies in its ability to selectively target the CCR5 co-receptor, a key component in the entry machinery for R5-tropic HIV-1 strains. However, its structural similarity to endogenous peptides and its immunomodulatory properties raise questions about its specificity.
Data Presentation: Quantitative Comparison of Peptide T/DAPTA Binding Affinity
| Target | Ligand | Assay Type | Cell Line/System | Measured Affinity (IC50/Ki) | Reference |
| On-Target | |||||
| CCR5 | D-ala-peptide T-amide (DAPTA) | gp120-CCR5 Binding Inhibition | Cells expressing CCR5 | IC50 = 0.06 nM | [1](--INVALID-LINK--) |
| Potential Off-Target | |||||
| Vasoactive Intestinal Peptide (VIP) Receptors | Peptide T/DAPTA | Competitive Radioligand Binding | - | Data not available in searched literature | - |
| Other GPCRs | Peptide T/DAPTA | Broad Receptor Screening Panel | - | Data not available in searched literature | - |
Note: Specific Ki values for direct binding of Peptide T or DAPTA to CCR5 and VIP receptors were not available in the searched literature. The IC50 value represents the concentration of DAPTA required to inhibit 50% of gp120 binding to CCR5.
Unraveling Off-Target Immunomodulatory Effects
Beyond direct receptor interactions, Peptide T has been shown to exert immunomodulatory effects, which can be considered off-target activities in the context of its primary antiviral function.
Data Presentation: Immunomodulatory Effects of Peptide T
| Cytokine | Effect of Peptide T | Cell Type | Concentration | Reference |
| Interleukin-10 (IL-10) | Induction | Human Th2 cell line and PBMCs | 10⁻⁸ M | [1](--INVALID-LINK--) |
| Interferon-gamma (IFN-γ) | Inhibition | Human PBMCs | 10⁻⁹ M | [1](--INVALID-LINK--) |
These findings suggest that Peptide T can shift the cytokine balance, which may have therapeutic implications but also represents a significant off-target effect that needs to be considered in its overall pharmacological profile.
The Confounding Variable: Trifluoroacetic Acid (TFA)
Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent, resulting in the final product being a TFA salt. It is crucial to recognize that TFA itself can exert biological effects in cellular models, potentially leading to misinterpretation of the peptide's activity.
Reported Off-Target Effects of TFA in Cellular Assays:
-
Cell Growth Modulation: TFA has been reported to both inhibit and stimulate cell growth depending on the cell line and concentration. For instance, it can inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM, while promoting the growth of C6 murine glioma cells at higher concentrations (0.5-7.0 mM).
-
Alteration of Cellular Processes: TFA can affect glycoprotein synthesis and lectin-induced cell agglutination.
-
Immunomodulatory Influence: In animal models, the TFA counter-ion has been shown to influence the onset and severity of experimental autoimmune encephalomyelitis (EAE).
To mitigate these confounding effects, it is imperative to include a TFA-only control in all cellular experiments at concentrations equivalent to those present in the Peptide T TFA preparation.
Experimental Protocols
To facilitate rigorous and reproducible research, we provide detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Competitive Radioligand Binding Assay for CCR5
Objective: To determine the binding affinity (Ki) of this compound for the human CCR5 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-MIP-1α or another suitable high-affinity CCR5 radioligand.
-
This compound.
-
Non-labeled CCR5 ligand (for determining non-specific binding, e.g., unlabeled MIP-1α).
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells according to standard protocols. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of radioligand, 25 µL of binding buffer, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of radioligand, 25 µL of a high concentration of non-labeled CCR5 ligand (e.g., 1 µM MIP-1α), and 50 µL of cell membrane suspension.
-
Competition: 25 µL of radioligand, 25 µL of varying concentrations of this compound, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for VIP Receptor Activity
Objective: To assess the functional activity of this compound at the Vasoactive Intestinal Peptide (VIP) receptors (VPAC1 and VPAC2) by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 or CHO cell line stably expressing human VPAC1 or VPAC2 receptors and a promiscuous G-protein such as Gα16 or a chimeric Gαq/i.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
VIP (as a positive control).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer with probenecid). Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and VIP in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the this compound or VIP solutions to the wells and immediately begin kinetic fluorescence measurements for a period of 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.
Cytokine Release Assay
Objective: To quantify the effect of this compound on the release of key immunomodulatory cytokines (e.g., IL-10 and IFN-γ) from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound.
-
TFA solution (as a vehicle control).
-
Stimulating agent (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
ELISA kits for human IL-10 and IFN-γ.
Procedure:
-
Cell Culture: Plate freshly isolated PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Treatment: Add varying concentrations of this compound or the TFA vehicle control to the wells. Include an unstimulated control and a positive control stimulated with PHA or anti-CD3/CD28 beads.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-10 and IFN-γ in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations. Use appropriate statistical tests to determine the significance of any observed changes compared to the vehicle control.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway of Peptide T's On-Target and Potential Off-Target Effects
Caption: On-target and potential off-target signaling pathways of Peptide T.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing this compound off-target effects.
Conclusion and Future Directions
The available evidence strongly supports the on-target activity of Peptide T and its analog DAPTA as potent inhibitors of HIV-1 entry via the CCR5 co-receptor. However, a thorough risk-benefit assessment must also consider its off-target immunomodulatory effects and the potential for interactions with other receptors, such as those for VIP. The confounding biological activity of the TFA counter-ion further complicates the interpretation of in vitro data and underscores the necessity of appropriate controls.
Future research should prioritize a comprehensive off-target screening of Peptide T and DAPTA against a broad panel of receptors to definitively map their selectivity profile. Direct measurement of binding affinities (Ki) for both on-target and off-target receptors is crucial for a quantitative comparison. Furthermore, elucidating the downstream signaling consequences of these off-target interactions will provide a more complete understanding of the overall cellular effects of Peptide T. By employing rigorous experimental designs that account for the effects of the TFA counter-ion, the scientific community can build a more accurate and reliable profile of this and other therapeutic peptides.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Peptide T TFA
For researchers and scientists engaged in drug development, the safe handling and disposal of research-grade compounds like Peptide T trifluoroacetate (B77799) (TFA) are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Peptide T TFA, ensuring the well-being of laboratory personnel and the integrity of your research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. The trifluoroacetate salt imparts acidic and corrosive properties to the compound.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risks.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves, when handling this compound. For larger volumes, consider more robust options like butyl rubber or Viton.[4]
-
Eye Protection: Safety goggles with side shields or a face shield are necessary to protect against splashes.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form. It is crucial to follow your institution's specific environmental health and safety (EHS) guidelines.
Liquid Waste Disposal:
-
Inactivation (Recommended): While not always mandatory for all peptides, inactivation through hydrolysis provides an additional layer of safety. This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Neutralization: Due to the presence of trifluoroacetic acid, the liquid waste will be acidic. It is crucial to neutralize the solution to a pH between 5.5 and 9.0 before further disposal. This can be accomplished by slowly adding a suitable neutralizing agent, such as sodium bicarbonate or a weak base. Always add acid to water, never the other way around, if dilution is required.
-
Collection: The neutralized liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container. The label should include the name of the chemical(s) and any associated hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials such as bases, oxidizers, and metals.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never pour this compound waste down the drain.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other consumables, must be segregated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and leak-proof hazardous waste container.
-
Storage: Store the sealed solid waste container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for collection by your institution's authorized hazardous waste disposal service.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the chemical decontamination and disposal of peptide and TFA waste.
| Parameter | Recommended Value/Range | Rationale |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | Sufficient concentration to facilitate the hydrolysis of peptide bonds. |
| Inactivation Contact Time | Minimum 30-60 minutes | To ensure complete deactivation of the peptide. |
| Final pH for Aqueous Waste | 5.5 - 9.0 | Neutral pH is generally required for institutional wastewater and hazardous waste disposal. |
Experimental Protocols
Protocol for Neutralization of Acidic this compound Waste:
-
Ensure all necessary PPE is worn and the procedure is conducted in a chemical fume hood.
-
Place the container with the acidic liquid waste in a larger, secondary container to contain any potential spills.
-
Slowly add a neutralizing agent (e.g., a 1 M solution of sodium bicarbonate) to the waste while gently stirring.
-
Periodically check the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent in small increments until the pH is within the target range of 5.5 to 9.0.
-
Once neutralized, securely cap the waste container and affix a hazardous waste label.
-
Store the container in the designated hazardous waste accumulation area for pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Peptide T TFA
For researchers, scientists, and professionals in drug development, the safe and effective handling of synthetic peptides such as Peptide T trifluoroacetate (B77799) (TFA) is paramount. This guide provides immediate and essential safety, logistical, and disposal information to ensure the integrity of your research and the safety of laboratory personnel. The primary hazard associated with Peptide T TFA is the trifluoroacetic acid component, a corrosive strong acid requiring stringent safety measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the required equipment:
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. Must comply with ANSI Z87.1 standards. | Protects eyes from splashes of TFA, which can cause severe eye damage. A face shield offers broader protection. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. | Prevents skin contact with TFA, which can cause severe burns. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities, a corrosion-proof apron should be worn. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound, especially in powder form or when preparing solutions, must be done in a certified chemical fume hood. | Prevents inhalation of TFA vapors, which are harmful. |
| Footwear | Closed-toed shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for both safety and experimental consistency.
-
Preparation :
-
Ensure a certified and functional chemical fume hood is available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials, including the vial of this compound, appropriate solvent, calibrated pipettes, and waste containers, inside the fume hood.
-
-
Reconstitution :
-
Carefully open the vial containing the lyophilized this compound powder inside the fume hood to avoid inhaling any airborne particles.
-
Using a calibrated pipette, add the required volume of the appropriate solvent (e.g., sterile water, buffer) to the vial.
-
Gently swirl or pipette the mixture up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which could potentially damage the peptide.
-
-
Use :
-
When aspirating the peptide solution, ensure the pipette tip is securely fitted to prevent drips and aerosols.
-
Keep the vial capped when not in use to prevent evaporation and contamination.
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Peptide Waste : Unused this compound solutions should be collected in a designated hazardous waste container.
-
Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be disposed of in a designated hazardous waste container.
-
Disposal Method : A common method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always follow your institution's and local regulations for hazardous waste disposal.[1]
Quantitative Safety Data
| Substance | Hazard Classifications | Occupational Exposure Limits (OELs) |
| Trifluoroacetic Acid (TFA) | Corrosive, Causes severe skin burns and eye damage, Harmful if inhaled[1] | No established OSHA PEL or ACGIH TLV[3] |
| Peptide T | Toxicological properties not fully characterized; handle as a hazardous substance.[2] | No established OEL |
Mechanism of Action: Peptide T
Peptide T is an HIV entry inhibitor.[5] It is derived from the HIV envelope protein gp120 and acts by blocking the CCR5 receptor, which is used by some strains of HIV to infect cells.[5][6]
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Peptide T - Wikipedia [en.wikipedia.org]
- 6. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
